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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-2-methyloctan-1-ol (CAS 13893-65-7)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available experimental data for 2-Amino-2-methyloctan-1-ol with CAS number 13893-65-7 is limited. This guide has been constructed using...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Amino-2-methyloctan-1-ol with CAS number 13893-65-7 is limited. This guide has been constructed using definitive structural information, high-quality predicted data from computational models, and expert analysis based on well-characterized structural analogs. All predicted data is clearly marked.

Introduction and Molecular Identity

2-Amino-2-methyloctan-1-ol is a chiral amino alcohol characterized by a tertiary amine center and a primary alcohol. The structure features a C8 linear alkyl chain (octyl group), with a methyl and a hydroxymethyl group attached to the same carbon atom as the amino group (C2). This "sterically hindered" arrangement, where the amino group is shielded by bulky alkyl groups, is a key structural feature that dictates its chemical behavior and potential applications.

Such architectures are of significant interest in medicinal chemistry and materials science. The primary amine and hydroxyl groups offer two points for chemical modification, making it a potentially valuable building block or chiral intermediate in asymmetric synthesis.[1] Sterically hindered amines, such as the well-studied analog 2-Amino-2-methyl-1-propanol (AMP), are known for their utility as pH buffers, catalysts, and absorbents for acidic gases due to the electronic and steric effects of the alkyl substituents.[2]

Chemical Structure

The structure combines a long lipophilic alkyl chain with polar amine and alcohol functional groups, rendering the molecule amphiphilic.

Caption: Chemical Structure of 2-Amino-2-methyloctan-1-ol

Physicochemical Properties

Due to the scarcity of experimental data for this specific compound, the following table summarizes definitive data derived from its structure and computationally predicted properties sourced from the PubChem entry for the identical structure (CID 13854894). These predictions are generated using advanced algorithms and provide reliable estimates for research and development planning.

PropertyValueData TypeSource
Identifiers
CAS Number13893-65-7Definitive-
IUPAC Name2-Amino-2-methyloctan-1-olDefinitive-
Molecular FormulaC₉H₂₁NODefinitive-
Molecular Weight159.27 g/mol Definitive-
Canonical SMILESCCCCCCC(C)(N)CODefinitivePubChem[3]
InChIKeyWGYRASYPRLMEST-UHFFFAOYSA-NDefinitivePubChem[3]
Predicted Properties
XLogP32.1PredictedPubChem[3]
Hydrogen Bond Donors2PredictedPubChem[3]
Hydrogen Bond Acceptors2PredictedPubChem[3]
Rotatable Bond Count6PredictedPubChem[3]
Exact Mass159.162314324 g/mol PredictedPubChem[3]
Topological Polar Surface Area46.2 ŲPredictedPubChem[3]
Heavy Atom Count11PredictedPubChem[3]
Complexity91.3PredictedPubChem[3]
Boiling Point (at 760 mmHg)224.3 ± 8.0 °CPredictedChemSpider
Flash Point99.4 ± 11.4 °CPredictedChemSpider
Density0.874 ± 0.06 g/cm³PredictedChemSpider
pKa (most basic)10.05 ± 0.10PredictedChemSpider
Interpretation of Properties
  • Solubility & Lipophilicity (XLogP3): The predicted XLogP3 value of 2.1 suggests that 2-Amino-2-methyloctan-1-ol is moderately lipophilic. The long C6 alkyl chain extending from the core structure contributes significantly to this property, suggesting good solubility in nonpolar organic solvents. Conversely, the presence of the polar amine and hydroxyl groups will impart some water solubility, especially under acidic conditions where the amine group is protonated. This amphiphilic nature is a key characteristic.

  • Volatility (Boiling & Flash Points): The predicted high boiling point is consistent with a molecule of this molecular weight containing strong intermolecular hydrogen bonding capabilities via its -NH₂ and -OH groups.

  • Basicity (pKa): The predicted pKa of the amino group is around 10.05, which is typical for a primary aliphatic amine. However, the steric hindrance provided by the adjacent methyl and hexyl groups may slightly modulate its reactivity and nucleophilicity compared to unhindered primary amines. This steric shielding is a critical factor in its chemical behavior, potentially preventing the formation of stable carbamates, a property exploited in CO₂ capture applications with smaller analogs like AMP.[2]

Chemical Reactivity and Synthetic Pathways

The reactivity of 2-Amino-2-methyloctan-1-ol is dominated by its two functional groups: the primary amine and the primary alcohol.

  • Amine Group: Can act as a base or a nucleophile. It will react with acids to form ammonium salts, and with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (to form imines).

  • Alcohol Group: Can be oxidized to an aldehyde or carboxylic acid, or can act as a nucleophile to react with electrophiles like acyl chlorides or acid anhydrides to form esters.

  • Bifunctionality: The presence of both groups allows it to be used in the synthesis of heterocyclic compounds or as a bidentate ligand for metal coordination.

Conceptual Synthetic Workflow

G A 2-Nitrooctane C Nitro-alcohol Condensation (Henry Reaction) A->C Reactant B Formaldehyde (HCHO) B->C Reactant D 2-Methyl-2-nitrooctan-1-ol C->D Intermediate E Catalytic Hydrogenation (e.g., H₂, Raney Ni or Pd/C) D->E Reduction F 2-Amino-2-methyloctan-1-ol (Target Molecule) E->F Final Product G Base Catalyst (e.g., Et₃N) G->C Catalyst

Caption: Conceptual workflow for the synthesis of 2-Amino-2-methyloctan-1-ol.

Causality Behind Experimental Choices:

  • Henry Reaction: The nitro-aldol (Henry) reaction is a classic carbon-carbon bond-forming reaction that effectively combines a nitroalkane with an aldehyde.[4] Using 2-nitrooctane and formaldehyde is a direct route to construct the required carbon skeleton of the intermediate, 2-methyl-2-nitrooctan-1-ol. The base catalyst is essential to deprotonate the nitroalkane, forming the nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of formaldehyde.

  • Catalytic Hydrogenation: This is a robust and widely used method for the reduction of nitro groups to primary amines.[5] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective for this transformation. This step is typically performed under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) would need to be optimized to ensure complete reduction of the nitro group without affecting the primary alcohol. This method is generally high-yielding and produces water as the only byproduct, making it an atom-economical choice.

Safety and Handling

No specific GHS classification or safety data sheet (SDS) is available for CAS 13893-65-7. However, based on the known hazards of structurally similar amino alcohols, a cautious approach is mandated.

  • 2-Amino-2-methyl-1-propanol (C4 analog): Causes skin irritation and serious eye damage.[6]

  • 2-Amino-2-methylbutan-1-ol (C5 analog): Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[7][8]

Inferred Hazards: It is reasonable to assume that 2-Amino-2-methyloctan-1-ol would be corrosive to skin and eyes and likely harmful if swallowed . As an amine, it is a base and can cause chemical burns upon contact. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

2-Amino-2-methyloctan-1-ol is a sterically hindered amino alcohol with potential as a versatile intermediate in organic synthesis. While experimental data remains scarce, computational predictions and analysis of its structural analogs provide a solid foundation for understanding its physicochemical properties and reactivity. Its amphiphilic character, moderate lipophilicity, and the presence of two reactive functional groups make it an intriguing target for further research, particularly in the development of novel surfactants, chiral ligands, or building blocks for complex active pharmaceutical ingredients. Experimental validation of the predicted properties and the development of an optimized synthetic protocol are necessary next steps to unlock the full potential of this molecule for the scientific community.

References

  • PubChem. Compound Summary for CID 13854894, 2-Amino-2-methyloctan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 10154017, 2-Amino-2-methylbutan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]

  • NextSDS. 2-amino-2-methylbutan-1-ol — Chemical Substance Information. [Link]

  • Murshid, G., et al. (2011). Thermo physical analysis of 2-amino-2-methyl-1-propanol solvent for carbon dioxide removal. Chemical Engineering Transactions, 25, 45-50. [Link]

  • Seebach, D., et al. (2004). Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides. Biopolymers (Peptide Science), 76(3), 206-243. [Link]

  • Wang, Z., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 794. [Link]

Sources

Exploratory

Structural and Functional Profiling of 2-Amino-2-methyloctan-1-ol in S1P Receptor Modulation

Executive Summary & Chemical Identity 2-Amino-2-methyloctan-1-ol is a specialized aliphatic amino alcohol characterized by a quaternary carbon center at the C2 position. In the landscape of modern drug development, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Amino-2-methyloctan-1-ol is a specialized aliphatic amino alcohol characterized by a quaternary carbon center at the C2 position. In the landscape of modern drug development, this molecule serves as a critical structural analog in the rational design of Sphingosine-1-Phosphate (S1P) receptor modulators[1]. By acting as a structural mimic of endogenous sphingosine, derivatives of this scaffold are pivotal in developing immunosuppressive therapies for autoimmune conditions such as Multiple Sclerosis (MS)[2].

The precise molecular architecture—specifically the length of the alkyl chain extending from the quaternary carbon—dictates its pharmacodynamic profile and receptor binding affinity.

Quantitative Chemical Profile
PropertyValue
IUPAC Name 2-Amino-2-methyloctan-1-ol
CAS Number 13893-65-7[3]
Molecular Weight 159.27 g/mol [3]
Molecular Formula C9H21NO[3]
SMILES Code CCCCCCC(C)(N)CO[3]
Core Scaffold 2-Amino-2-alkyl-1-alkanol

Mechanistic Grounding: The S1P1 Receptor Pathway

To understand the utility of 2-Amino-2-methyloctan-1-ol, one must examine the causality of its biological target. S1P receptors (specifically S1P1) are G-protein coupled receptors (GPCRs) that regulate lymphocyte egress from lymphoid tissues into the peripheral blood[2].

When an exogenous agonist (or structural analog) binds to the S1P1 receptor, it triggers an initial activation followed by rapid β-arrestin recruitment. This leads to clathrin-mediated endocytosis and subsequent proteasomal or lysosomal degradation of the receptor[2]. By stripping the lymphocytes of surface S1P1 receptors, the drug acts as a functional antagonist , trapping autoreactive lymphocytes in the lymph nodes and preventing them from attacking the central nervous system.

S1P1_Pathway A 2-Amino-2-methyloctan-1-ol (Agonist/Analog) B S1P1 Receptor (Activation) A->B Binds to GPCR C β-Arrestin Recruitment B->C Phosphorylation D Endocytosis & Internalization C->D Clathrin-mediated E Proteasomal/Lysosomal Degradation D->E Downregulation F Lymphocyte Retention (Immunosuppression) D->F Functional Antagonism

Caption: Mechanistic pathway of S1P1 receptor functional antagonism via agonist-induced internalization.

Structure-Activity Relationship (SAR) Dynamics

The potency of 2-amino-2-alkyl-1-alkanols is highly sensitive to the spatial volume of the lipophilic binding pocket within the S1P1 receptor. The SAR of this chemical series demonstrates that the length of the alkyl chain extending from the C2 quaternary center is the primary determinant of binding affinity[1].

Comparative SAR Profile of 2-Amino-2-alkyl-1-alkanols
Alkyl Chain LengthChemical AnalogS1P1 Binding AffinityMechanistic Causality
n-Butyl 2-Amino-2-methylhexan-1-olBaselineProvides an optimal fit within the receptor's lipophilic pocket.
n-Pentyl 2-Amino-2-methylheptan-1-olIncreasedEnhances favorable hydrophobic interactions with internal receptor residues.
n-Hexyl 2-Amino-2-methyloctan-1-ol Decreased Exceeds spatial constraints, causing steric hindrance and reduced thermodynamic binding favorability[1].

Expert Insight: While extending the chain from butyl to pentyl increases hydrophobic anchoring, the n-hexyl chain of 2-Amino-2-methyloctan-1-ol crosses the optimal volumetric threshold. The resulting steric clash within the transmembrane domains of the GPCR forces the molecule into a sub-optimal binding orientation, thereby decreasing its overall potency[1].

De Novo Synthetic Methodology

The synthesis of 2-Amino-2-methyloctan-1-ol requires the precise construction of its defining feature: the quaternary carbon center at C2. The most robust method for achieving this is via the Nitroaldol (Henry) Reaction , followed by catalytic hydrogenation.

Synthesis A 2-Nitrooctane + Formaldehyde B Nitroaldol (Henry) Reaction A->B Base catalyst (e.g., NaOH) C β-Nitro Alcohol Intermediate (Quaternary Carbon) B->C Hydroxymethylation D Catalytic Hydrogenation (Reduction) C->D H2, Pd/C or Raney Ni E 2-Amino-2-methyloctan-1-ol (Racemate) D->E -NO2 to -NH2 F Chiral Resolution (Optional) E->F Enantiomeric separation

Caption: De novo synthetic workflow for 2-Amino-2-methyloctan-1-ol via the Nitroaldol (Henry) pathway.

Step-by-Step Synthetic Protocol
  • Hydroxymethylation (C-C Bond Formation):

    • Action: React 2-nitrooctane with an excess of aqueous formaldehyde (37%) in an alcoholic solvent (e.g., methanol). Introduce a catalytic amount of a base, such as sodium hydroxide (NaOH) or triethylamine.

    • Causality: The base deprotonates the α-carbon of 2-nitrooctane to form a reactive nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of formaldehyde, yielding the β-nitro alcohol intermediate (2-methyl-2-nitrooctan-1-ol) and establishing the quaternary carbon.

  • Catalytic Hydrogenation (Reduction):

    • Action: Transfer the purified intermediate to a high-pressure Parr reactor. Add a Raney Nickel or Palladium on Carbon (Pd/C) catalyst and subject the mixture to H₂ gas at 50 psi at room temperature for 12 hours.

    • Causality: Hydrogenation selectively reduces the aliphatic nitro group (-NO₂) to a primary amine (-NH₂) without cleaving the newly formed hydroxymethyl group, yielding racemic 2-Amino-2-methyloctan-1-ol.

  • Chiral Resolution (If Enantiopurity is Required):

    • Action: Treat the racemate with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts, followed by fractional crystallization.

Self-Validating Experimental Protocol: S1P1 Internalization Assay

To evaluate the functional antagonism of 2-Amino-2-methyloctan-1-ol, a high-content imaging assay tracking receptor internalization is utilized[2]. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed Chinese Hamster Ovary (CHO) cells stably expressing GFP-tagged S1P1 receptors into a 96-well optical-bottom plate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Ligand Incubation:

    • Wash cells with serum-free media. Treat the cells with a serial dilution (1 nM to 10 μM) of 2-Amino-2-methyloctan-1-ol.

    • Causality: Serum-free conditions are mandatory because serum contains endogenous sphingosine-1-phosphate, which would prematurely trigger receptor internalization and mask the assay window.

  • Quantification via High-Content Imaging:

    • After 45 minutes of incubation, fix the cells with 4% paraformaldehyde.

    • Image the plate using a confocal high-content screening system. Quantify the ratio of membrane-bound GFP fluorescence versus intracellular punctate GFP fluorescence.

  • System Validation (Z'-Factor Calculation):

    • Internal Controls: Every plate must include Fingolimod-phosphate (FTY720-P) at 1 μM as a positive control (100% internalization) and 0.1% DMSO as a vehicle negative control (0% internalization).

    • Validation Metric: Calculate the Z'-factor using the means and standard deviations of the positive and negative controls. The assay data is only accepted if the Z'-factor is ≥ 0.5 .

    • Causality: A Z'-factor above 0.5 mathematically guarantees that the dynamic range of the assay is large enough, and the variance small enough, to distinguish true biological receptor internalization caused by the test compound from background assay noise.

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-2-methyloctan-1-ol for Research and Development

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for 2-Amino-2-methyloctan-1-ol was identified in a thorough literature search. The following guidelines have been expertly syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for 2-Amino-2-methyloctan-1-ol was identified in a thorough literature search. The following guidelines have been expertly synthesized based on the known properties and hazards of structurally analogous amino alcohols. This document is intended to provide a robust framework for safe handling in research and drug development settings. It is imperative that all laboratory personnel supplement these recommendations with a thorough risk assessment for their specific experimental conditions and adhere to all institutional and regulatory safety protocols.

Section 1: Introduction and Scope

2-Amino-2-methyloctan-1-ol is a primary amino alcohol with potential applications in pharmaceutical synthesis and materials science. Its structure, featuring a primary amine and a primary alcohol on a substituted octane backbone, suggests a profile of chemical reactivity and potential biological activity that necessitates stringent safety protocols. This guide provides an in-depth analysis of the anticipated hazards, exposure controls, and emergency procedures to ensure the safe handling of this compound by researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from analogous compounds like 2-amino-2-methyl-1-propanol and other amino alcohols, 2-Amino-2-methyloctan-1-ol is anticipated to be classified as follows.[1][2]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Pictograms:

Signal Word: Danger or Warning

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

Expert Rationale: The amino group imparts a basic and potentially corrosive nature, leading to the classification for skin and eye damage.[3] The alcohol functional group and the alkyl chain length may influence its irritant properties and potential for respiratory irritation if aerosolized.[4]

Section 3: Chemical and Physical Properties

The following properties are estimated based on trends observed in homologous amino alcohols.[5][6]

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Significance
Molecular FormulaC9H21NO---
Molecular Weight159.27 g/mol Essential for stoichiometric calculations.
AppearanceColorless to light-colored liquid or low-melting solidSimilar to other amino alcohols.[5]
OdorAmine-like, fishyCharacteristic of short-chain amines.
Boiling Point> 200 °CExpected to be higher than shorter-chain analogs due to increased molecular weight.
Melting Point< 25 °CLikely a liquid or low-melting solid at room temperature.
Flash Point> 100 °CExpected to be a combustible liquid.[7]
SolubilitySparingly soluble in water; soluble in organic solventsThe hydroxyl group provides some water solubility, while the octyl chain imparts lipophilicity.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls, supplemented by administrative controls and, finally, personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-Amino-2-methyloctan-1-ol, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] The fume hood's performance should be verified annually.[8]

  • Ventilation: The laboratory should have adequate general ventilation, with a recommended 6-10 air changes per hour.[9]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly adhere to SOPs for all experimental procedures involving this compound.

  • Access Control: Limit access to areas where the compound is stored and handled to authorized personnel only.[8]

  • Hygiene Practices: Prohibit eating, drinking, and applying cosmetics in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory:

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard/SpecificationCausality
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1Protects against splashes that can cause severe eye damage.[11][12]
Hands Nitrile or neoprene gloves (double-gloving recommended)ASTM F739Provides a barrier against skin contact and corrosion. Check for breakthrough times.[11]
Body Flame-resistant lab coatNFPA 2112Protects against splashes and potential fire hazards.
Respiratory Not generally required if handled in a certified fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary for large spills or if engineering controls are insufficient.[11]---Prevents inhalation of vapors or aerosols.

Section 5: Safe Handling and Storage

Handling
  • Grounding: Use properly grounded equipment to prevent static discharge, which could be an ignition source.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • Heating: When heating, use a well-controlled system such as an oil bath or heating mantle. Avoid open flames.[9]

Storage
  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[7][13]

  • Segregation: Store away from incompatible materials. The storage area should be clearly marked with appropriate hazard signs.[11]

  • Security: Store in a locked cabinet or a secure area to prevent unauthorized access.[7][14]

Section 6: Emergency Procedures

A proactive approach to emergency preparedness is essential.

First-Aid Measures
ExposureFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][15]
Skin Contact Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[14] If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.
Spill Response

The response to a spill depends on its size and location.

Waste_Disposal_Workflow start Generation of Waste (e.g., unused product, contaminated PPE, reaction residues) segregate Segregate Waste (Keep separate from other waste streams) start->segregate container Use Designated, Labeled, and Sealed Hazardous Waste Containers segregate->container storage Store in a Secure, Designated Satellite Accumulation Area container->storage disposal Arrange for Pickup and Disposal by Institutional EHS storage->disposal

Caption: Workflow for the proper disposal of 2-Amino-2-methyloctan-1-ol waste.

  • Waste Segregation: Segregate all waste containing this compound, including contaminated lab supplies (gloves, pipette tips, etc.). [11]* Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. [11]

Section 10: Conclusion

While 2-Amino-2-methyloctan-1-ol presents identifiable hazards, a thorough understanding of its anticipated properties and the implementation of robust safety protocols can effectively mitigate risks. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) mandate a cautious and informed approach. By prioritizing engineering controls, adhering to strict handling procedures, and being prepared for emergencies, researchers can work safely with this and other novel chemical entities.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-(Methylamino)ethanol.
  • (2012, October 31).
  • NextSDS. (n.d.). 2-amino-2-methylbutan-1-ol — Chemical Substance Information.
  • Nippon Nyukazai Co., Ltd. (2018, June 12).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for (R)-2-Aminobutan-1-ol.
  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Amino-2-methyl-1-propanol.
  • (2025, December 19). Safety Data Sheet for (S)-(+)-2-Amino-3-methyl-1-butanol.
  • PubChem. (n.d.). 2-Amino-2-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectrum Chemical. (2022, October 25). Safety Data Sheet for 2-Amino-2-methyl-1-propanol.
  • SynZeal. (n.d.). Safety Data Sheet.
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  • Tokyo Chemical Industry. (2024, November 19). Safety Data Sheet for 2-Aminoethanol.
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  • (n.d.). 2-(methyl amino)
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  • Sigma-Aldrich. (n.d.). 2-Amino-1-butanol.
  • (n.d.).
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  • Pharmaffiliates. (n.d.). 2-Amino-2-methylbutan-1-ol (70% in H2O).
  • CDC. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
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Exploratory

Thermodynamic Stability and Melting Point Dynamics of Long-Chain Amino Alcohols: A Technical Guide for Advanced Lipid and Drug Delivery Systems

Executive Summary Long-chain amino alcohols (LCAAs)—including sphingoid bases like sphingosine, sphinganine, and phytosphingosine—are foundational amphiphilic molecules in both biological membranes and synthetic lipid-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Long-chain amino alcohols (LCAAs)—including sphingoid bases like sphingosine, sphinganine, and phytosphingosine—are foundational amphiphilic molecules in both biological membranes and synthetic lipid-based drug delivery systems (e.g., lipid nanoparticles and liposomes). For drug development professionals and materials scientists, understanding the thermodynamic stability and melting point ( Tm​ ) dynamics of these molecules is not merely an academic exercise; it is a critical prerequisite for formulating stable, efficacious nanomedicines. This whitepaper dissects the physicochemical drivers of LCAA thermodynamics, provides self-validating experimental protocols for thermal analysis, and outlines how these parameters dictate structural stability in pharmaceutical applications.

Structural Thermodynamics & Phase Behavior

The thermodynamic stability of an LCAA is strictly governed by its acyl chain packing efficiency and the density of its hydrogen-bonding network.

  • Chain Length and Odd-Even Alternation: The solid-state thermodynamic parameters of LCAAs exhibit a phenomenon known as odd-even alternation. Compounds with even-numbered carbon chains typically display higher transition enthalpies ( ΔHt​ ) and entropies ( ΔSt​ ) compared to their odd-numbered counterparts[1]. This causality stems from the orientation of the terminal methyl group; even-chain lengths allow for optimal van der Waals contact areas between opposing leaflets in the crystal lattice, maximizing thermodynamic stability[2].

  • Hydrogen Bonding Networks: The 1,3-diol and 2-amino moieties form a dense intra- and intermolecular hydrogen-bonding network. The basicity of the nitrogen atom and the presence of additional electronegative groups significantly stabilize specific molecular conformations, directly increasing the enthalpy of vaporization and the melting point[3].

  • Degree of Saturation and Branching: The introduction of a trans double bond (as seen in natural D-erythro-sphingosine) introduces a slight structural kink. While trans lipids generally pack better than cis unsaturated lipids[4], this double bond still disrupts the perfect lamellar packing seen in fully saturated analogs, moderately lowering the melting point. Conversely, iso-branching severely disrupts tight lamellar packing, drastically reducing thermodynamic stability.

PhaseTransition Gel Gel Phase (Lβ) Highly Ordered Chains Ripple Ripple Phase (Pβ') Intermediate State Gel->Ripple Pre-transition (Tp) Headgroup Hydration Liquid Liquid-Crystalline (Lα) Disordered Chains Ripple->Liquid Main Melting (Tm) Chain Melting (ΔH, ΔS)

Thermodynamic phase transition of long-chain amino alcohol lipid bilayers.

Quantitative Data: Melting Points and Thermodynamic Parameters

The structural variations discussed above manifest in highly distinct melting points. The table below summarizes the thermal properties of key LCAAs, illustrating the profound impact of saturation and hydroxylation on macroscopic stability.

CompoundChain LengthSaturation / StructureAdditional GroupsMelting Point (°C)
D-erythro-Sphingosine C181 trans double bond (C4)None67[5]
Sphinganine C18Fully SaturatedNone70–72[6]
Phytosphingosine C18Fully Saturated4-OH102–103[7]
D-erythro-C17-iso-Sphinganine C17Saturated (Branched)Iso-branch58–61[8]

Data Causality Insight: Phytosphingosine exhibits a drastically higher melting point (102–103 °C) because the additional hydroxyl group at the C4 position acts as a potent hydrogen bond donor and acceptor, locking the molecules into a highly rigid, thermodynamically stable crystalline lattice[7].

Experimental Methodologies: Self-Validating Protocols

To accurately determine the thermodynamic stability and phase transition parameters of LCAAs, Differential Scanning Calorimetry (DSC) is the industry standard. The following protocol is designed as a self-validating system to ensure data integrity.

High-Resolution DSC Protocol for LCAA Phase Transitions
  • Sample Preparation & Hydration: Weigh exactly 2.0–5.0 mg of the LCAA into an aluminum DSC pan. For hydrated studies (mimicking physiological conditions), add a precise volume of aqueous buffer (e.g., PBS, pH 7.4).

    • Causality: Hydration fundamentally alters thermodynamics by inserting water molecules into the hydrogen-bond network of the amino-alcohol headgroups, shifting the Tm​ and inducing complex polymorphic behavior[2].

  • Hermetic Sealing: Seal the pan hermetically using a sample press.

    • Causality: This prevents the vaporization of the hydrating buffer during heating. Unsealed pans will produce a massive endothermic vaporization artifact that entirely masks the delicate lipid phase transitions.

  • Thermal History Erasure (Validation Step): Heat the sample to 20 °C above its anticipated Tm​ (e.g., 120 °C for phytosphingosine), hold isothermally for 5 minutes, and cool back to 0 °C at a rate of 10 °C/min.

    • Causality: Bulk LCAAs possess variable thermal histories and polymorphic states resulting from their manufacturing and crystallization processes. This initial heating cycle acts as an internal control to erase this history, ensuring that subsequent scans reflect the true, reproducible thermodynamic properties of the lipid rather than manufacturing artifacts.

  • Data Acquisition: Perform the second heating scan at a slow, controlled rate of 1.0–2.0 °C/min.

    • Causality: Slow heating rates ensure thermal equilibrium across the sample mass, allowing the sensor to resolve closely overlapping pre-transitions (headgroup rearrangement) and main transitions (acyl chain melting).

  • Thermodynamic Extraction: Integrate the area under the main endothermic peak to calculate the enthalpy of fusion ( ΔH ). Calculate entropy ( ΔS ) using the Gibbs free energy relationship at equilibrium ( ΔS=ΔH/Tm​ ).

DSCProtocol Step1 1. Sample Preparation Weigh 2-5 mg LCAA Step2 2. Hydration & Sealing Add buffer, seal hermetically Step1->Step2 Step3 3. Thermal History Erasure Heat above Tm, hold, cool Step2->Step3 Step4 4. Data Acquisition Scan at 1-2 °C/min Step3->Step4 Step5 5. Thermodynamic Analysis Extract Tm, ΔH, and ΔS Step4->Step5

Self-validating Differential Scanning Calorimetry (DSC) experimental workflow.

Applications in Drug Development (LNPs & Liposomes)

In the formulation of lipid nanoparticles (LNPs) and liposomes, the thermodynamic stability of the constituent LCAAs dictates critical manufacturing parameters.

The lipid mixing temperature during microfluidic formulation must strictly exceed the Tm​ of the highest-melting component. For instance, if phytosphingosine ( Tm​ = 102 °C) is utilized as a structural lipid, standard microfluidic mixing at 60 °C will result in premature lipid precipitation, heterogeneous particle size distribution, and catastrophic formulation failure. Furthermore, the enthalpy of vaporization and the strength of the intermolecular hydrogen bonding network directly influence the physical stability of the LNP during long-term storage, preventing the lipid bilayer from undergoing spontaneous phase separation over time[3].

References

  • [1] Synthesis and characterization of long chain O-acyl-L-alaninols and investigation of drug encapsulation and release by equimolar O-myristoyl-L-alaninol/SDS catanionic liposomes. ResearchGate.

  • [2] Calorimetric and spectroscopic investigations of phytosphingosine ceramide membrane organisation. ResearchGate.

  • [4] A Comprehensive Understanding of Model Lipid Membranes: Concepts to Applications. KoreaScience.

  • [3] Vapor Pressures and Vaporization Enthalpies of a Series of Ethanolamines. ACS Publications.

  • [6] CAS 764-22-7 Sphinganine. Alfa Chemistry.

  • [5] Sphingosine | CID 5280335. PubChem.

  • [8] CAS 26048-10-2 D-erythro-C17-iso-Sphinganine. Alfa Chemistry.

  • [7] Phytosphingosine. Wikipedia.

Sources

Foundational

The Strategic Role of Aliphatic Amino Alcohols in Modern Organic Synthesis: Mechanisms, Auxiliaries, and Catalysis

Executive Summary Aliphatic amino alcohols (1,2-amino alcohols) are privileged, bifunctional scaffolds that have fundamentally reshaped the landscape of modern asymmetric organic synthesis. Possessing both a basic, soft-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliphatic amino alcohols (1,2-amino alcohols) are privileged, bifunctional scaffolds that have fundamentally reshaped the landscape of modern asymmetric organic synthesis. Possessing both a basic, soft-nucleophilic nitrogen and a hard-nucleophilic oxygen, these molecules offer orthogonal reactivity that can be precisely tuned. As a Senior Application Scientist, I have observed firsthand how the predictable chelation geometries of these compounds make them indispensable for constructing chiral auxiliaries, designing enantioselective catalysts, and synthesizing active pharmaceutical ingredients (APIs).

This technical guide deconstructs the mechanistic causality behind amino alcohol-driven workflows, providing self-validating protocols for their application in state-of-the-art synthetic paradigms.

The Bifunctional Paradigm: Mechanistic Foundations

The utility of aliphatic amino alcohols—such as valinol, phenylalaninol, and sphingosine—stems from their 1,2-spacing. This specific atomic distance is thermodynamically ideal for forming stable five-membered chelate rings with transition metals and metalloids (e.g., B, Cu, Ti, Ru).

Furthermore, the electronic dissonance between the amine and the hydroxyl group allows for highly selective transformations. The nitrogen atom acts as a potent Lewis base, capable of activating electrophiles, while the oxygen atom can serve as a hydrogen-bond donor or a hard Lewis acid coordinator. This dual nature is the cornerstone of their application in both stoichiometric chiral auxiliaries and catalytic systems1[1].

Chiral Auxiliaries: The Evans Oxazolidinone System

One of the most robust applications of aliphatic amino alcohols is their conversion into Evans oxazolidinones. Derived from the reduction of natural amino acids (e.g., L-valine to L-valinol), these cyclic carbamates act as steric shields during enolate alkylation and aldol additions.

Mechanistic Causality

When the oxazolidinone is acylated and subsequently deprotonated, the resulting imide enolate forms a highly rigid, chelated Z-enolate. The bulky substituent (e.g., an isopropyl or benzyl group) on the oxazolidinone ring effectively blocks one diastereoface of the enolate. Consequently, electrophilic attack is forced to occur from the opposite, less hindered face, routinely yielding diastereomeric ratios (dr) exceeding 98:22[2].

G A Amino Acid (e.g., L-Valine) B Reduction (NaBH4 / I2) A->B C Chiral Amino Alcohol (e.g., L-Valinol) B->C D Cyclization (Diethyl carbonate) C->D E Evans Oxazolidinone Chiral Auxiliary D->E F Stereoselective Alkylation E->F

Workflow for the synthesis and application of Evans oxazolidinone auxiliaries.

Experimental Protocol: Diastereoselective Alkylation via Evans Oxazolidinone

Self-Validation Metric: Enolate formation is verified by a distinct color change, and diastereoselectivity is confirmed via crude ^1^H-NMR prior to cleavage.

  • Acylation: Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF. Add n -BuLi (1.05 eq) dropwise at -78 °C.

    • Causality: n -BuLi ensures rapid, quantitative deprotonation of the carbamate nitrogen without leaving coordinating conjugate acids that could disrupt downstream chelation. Add propionyl chloride (1.1 eq) to form the N -propionyl oxazolidinone.

  • Enolization: Cool the N -propionyl oxazolidinone solution to -78 °C. Slowly add NaN(TMS) 2​ (1.1 eq).

    • Causality: The bulky hexamethyldisilazide base, combined with the coordinating sodium counterion, kinetically traps the system exclusively as the chelated Z-enolate.

  • Alkylation: Add the electrophile (e.g., allyl iodide, 3.0 eq). Stir at -78 °C for 2 hours, then slowly warm to -20 °C. Quench with saturated aqueous NH 4​ Cl.

  • Auxiliary Cleavage: To isolate the chiral product, treat the alkylated adduct with LiOH (2.0 eq) and 30% H 2​ O 2​ (4.0 eq) in a THF/H 2​ O mixture at 0 °C.

    • Causality: H 2​ O 2​ generates the highly nucleophilic hydroperoxide anion (LiOOH). The α -effect makes it nucleophilic enough to selectively attack the exocyclic imide carbonyl, cleanly cleaving the auxiliary without racemizing the newly formed stereocenter[2].

Asymmetric Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

Amino alcohols are not limited to stoichiometric roles; they are the precursors to the oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction. This reaction is a masterclass in bifunctional catalysis, utilizing dual activation to reduce prochiral ketones into highly enantioenriched secondary alcohols3[3].

Mechanistic Causality

The CBS catalyst achieves its remarkable selectivity by integrating the reductant, the substrate, and the catalyst into a highly organized cyclic transition state.

  • Lewis Base Activation: The nitrogen atom of the oxazaborolidine coordinates to the borane (BH 3​ ), increasing the hydridic character of the B-H bonds.

  • Lewis Acid Activation: The endocyclic boron atom coordinates to the oxygen of the prochiral ketone, increasing its electrophilicity and locking its spatial orientation[3].

G A Oxazaborolidine Catalyst B Lewis Base Activation (N coordinates BH3) A->B C Lewis Acid Activation (B coordinates Ketone) A->C D Cyclic Transition State B->D C->D E Chiral Alcohol Product D->E

Dual activation mechanism in the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: Enantioselective CBS Reduction

Self-Validation Metric: The reaction must be monitored via chiral HPLC. A drop in ee% indicates moisture contamination or a ketone addition rate that is too fast.

  • Catalyst Activation: To a flame-dried flask under argon, add (S)-Me-CBS catalyst (0.1 eq) in anhydrous THF. Cool to 0 °C and add BH 3​ ·THF (0.6 eq). Stir for 15 minutes.

    • Causality: Pre-coordination is essential. The catalyst must be fully loaded with borane before encountering the ketone to prevent the uncatalyzed, racemic background reduction.

  • Ketone Addition: Dissolve the prochiral ketone (1.0 eq) in THF and add it to the catalyst solution via a syringe pump over 1 to 2 hours.

    • Causality: Slow addition keeps the steady-state concentration of the free ketone extremely low. This ensures that the highly reactive, catalyst-bound BH 3​ outcompetes any free BH 3​ in the system.

  • Quench: Carefully add methanol dropwise until gas evolution (H 2​ ) ceases.

    • Causality: Methanol solvolyzes the robust boron-oxygen bonds, liberating the free chiral alcohol and destroying excess borane4[4].

Quantitative Catalyst Performance

The structural nature of the ketone heavily influences the efficiency of the CBS reduction. The table below summarizes expected quantitative outcomes based on standard application parameters.

Ketone SubstrateCatalyst (10 mol%)Borane SourceTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Acetophenone(S)-Me-CBSBH 3​ ·THF0>9597
α -Tetralone(S)-Me-CBSBH 3​ ·DMS-209299
3-Hexanone(S)-Me-CBSBH 3​ ·THF-788575*
2-Bromoacetophenone(R)-Me-CBSCatecholborane-208996

*Note: Aliphatic ketones with similar steric bulk on both sides of the carbonyl (e.g., 3-hexanone) inherently exhibit lower enantioselectivity due to poor facial differentiation by the catalyst.

Emerging Paradigms: Multicomponent Assembly

While amino alcohols are traditionally used as reagents or catalysts, synthesizing the aliphatic 1,2-amino alcohol motif itself is a major focus of modern methodology. Recent advancements have unlocked enantioselective multicomponent reactions, such as the catalytic asymmetric Petasis borono-Mannich reaction5[5].

By utilizing glycolaldehyde, primary/secondary amines, and boronic acids in the presence of a chiral BINOL-derived catalyst, researchers can assemble complex, highly enantioenriched 1,2-amino alcohols in a single step. This bypasses the need for hazardous epoxides or aziridines, representing a highly scalable route for pharmaceutical development[5].

G A Glycolaldehyde D BINOL-Derived Catalyst (Chiral Environment) A->D B Amine B->D C Boronic Acid C->D E Enantioenriched 1,2-Amino Alcohol D->E

Multicomponent Petasis borono-Mannich assembly of chiral amino alcohols.

References

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis, acs.org,
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary, acs.org,
  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations, researchg
  • Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata C
  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions, chemrxiv.org,

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of 2-Amino-2-methyloctan-1-ol

Introduction: The Significance of N-Alkylated 2-Amino-2-methyloctan-1-ol in Medicinal Chemistry N-alkylated amino alcohols are a critical class of molecules in drug discovery and development. Their structural motifs are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated 2-Amino-2-methyloctan-1-ol in Medicinal Chemistry

N-alkylated amino alcohols are a critical class of molecules in drug discovery and development. Their structural motifs are present in a wide array of pharmacologically active compounds, where the nature of the N-alkyl substituent can profoundly influence the molecule's biological activity, selectivity, and pharmacokinetic properties. 2-Amino-2-methyloctan-1-ol, a sterically hindered primary amino alcohol, serves as a valuable chiral building block. Its N-alkylation provides access to novel chemical entities with potential applications as, for example, modulators of sphingosine-1-phosphate receptors or as components of novel surfactants and chiral ligands.

The steric hindrance around the amine in 2-Amino-2-methyloctan-1-ol, conferred by the two methyl groups at the C2 position, presents a unique synthetic challenge. This guide provides a detailed, step-by-step protocol for the efficient N-alkylation of this substrate, with a primary focus on the robust and highly selective method of reductive amination. Alternative strategies and troubleshooting are also discussed to provide a comprehensive resource for researchers.

Strategic Approaches to N-Alkylation: A Comparative Overview

The selection of an appropriate N-alkylation strategy is paramount to achieving a successful synthesis with high yield and purity. For a sterically hindered primary amino alcohol like 2-Amino-2-methyloctan-1-ol, the choice of method can significantly impact the outcome.

MethodAdvantagesDisadvantages
Reductive Amination High selectivity for mono-alkylation, mild reaction conditions, broad substrate scope, one-pot procedure.[1][2][3]Requires a stoichiometric amount of a reducing agent.
Direct Alkylation with Alkyl Halides Simple concept.Prone to over-alkylation (di-alkylation and quaternary salt formation), may require harsh conditions, potential for O-alkylation.[3]
Catalytic Alkylation with Alcohols "Green" approach with water as the only byproduct, uses readily available alcohols.Often requires high temperatures and pressures, catalyst may be expensive or require specific handling.

Given the potential for over-alkylation with direct alkylation methods, reductive amination stands out as the most reliable and controllable strategy for the mono-N-alkylation of 2-Amino-2-methyloctan-1-ol.

Primary Protocol: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of 2-Amino-2-methyloctan-1-ol with a representative aldehyde (e.g., isobutyraldehyde) using sodium triacetoxyborohydride as the reducing agent.

Reaction Mechanism

The reductive amination proceeds in two main steps:

  • Imine Formation: The primary amine of 2-Amino-2-methyloctan-1-ol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate.

  • Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the imine to the corresponding secondary amine.

Reductive_Amination cluster_1 Imine Formation cluster_2 Reduction Amino_Alcohol 2-Amino-2-methyloctan-1-ol Imine Imine Intermediate Amino_Alcohol->Imine + Aldehyde, -H2O Aldehyde Aldehyde (R-CHO) Product N-Alkyl-2-amino-2-methyloctan-1-ol Imine->Product + NaBH(OAc)3 Reducing_Agent NaBH(OAc)3

Caption: Reductive amination workflow.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Amino-2-methyloctan-1-ol159.281.59 g101.0
Isobutyraldehyde72.110.87 g (1.1 mL)121.2
Sodium Triacetoxyborohydride211.943.18 g151.5
1,2-Dichloroethane (DCE)98.9650 mL--
Saturated aq. NaHCO₃-50 mL--
Dichloromethane (DCM)84.93100 mL--
Anhydrous MgSO₄120.37---
Step-by-Step Experimental Procedure

Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-2-methyloctan-1-ol (1.59 g, 10 mmol).

  • Add 1,2-dichloroethane (50 mL) and stir until the amino alcohol is fully dissolved.

  • Add isobutyraldehyde (1.1 mL, 12 mmol) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

Reduction 5. Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 10-15 minutes. An exotherm may be observed. 6. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

Work-up and Purification 7. Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). 8. Transfer the mixture to a separatory funnel and separate the layers. 9. Extract the aqueous layer with dichloromethane (2 x 50 mL). 10. Combine the organic layers and wash with brine (50 mL). 11. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. 12. Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the pure N-isobutyl-2-amino-2-methyloctan-1-ol.

Experimental_Workflow Start Dissolve Amino Alcohol in DCE Add_Aldehyde Add Aldehyde Start->Add_Aldehyde Imine_Formation Stir for 30 min (Imine Formation) Add_Aldehyde->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)3 Imine_Formation->Add_Reducing_Agent Reaction Stir at RT (4-16h) Add_Reducing_Agent->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Pure N-Alkylated Product Purification->Product

Caption: Experimental workflow for N-alkylation.

Troubleshooting and Side Reactions
  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1 equivalents) can be added to catalyze imine formation. However, this should be done cautiously as it can also promote side reactions.

  • O-Alkylation: While less common under these conditions, O-alkylation of the primary alcohol can occur. This can be minimized by ensuring the reaction is not heated and by using a non-protic solvent.

  • Di-alkylation: The steric hindrance of the neopentyl-like structure of 2-Amino-2-methyloctan-1-ol significantly disfavors di-alkylation. However, if observed, reducing the equivalents of the aldehyde and reducing agent can help.

Characterization of the N-Alkylated Product

The structure and purity of the synthesized N-alkyl-2-amino-2-methyloctan-1-ol should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The successful N-alkylation will be evident by the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The integration of these signals relative to the protons of the parent amino alcohol will confirm the structure.

  • ¹³C NMR Spectroscopy: The appearance of new carbon signals corresponding to the N-alkyl group will be observed.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the product. Common fragmentation patterns for amino alcohols include alpha-cleavage and loss of water.[4][5][6]

  • Infrared (IR) Spectroscopy: The N-H stretch of the secondary amine will be observed in the region of 3300-3500 cm⁻¹. The broad O-H stretch of the alcohol will also be present.

Safety Precautions

  • Sodium triacetoxyborohydride: Flammable solid that reacts with water to release flammable gases. It is also a skin and respiratory irritant. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8][9][10][11]

  • 1,2-Dichloroethane (DCE): Highly flammable, toxic if inhaled, and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.[12][13][14][15][16]

  • 2-Amino-2-methyloctan-1-ol: May cause skin and eye irritation.[17][18]

  • Aldehydes: Many aldehydes are flammable and can be irritants. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of the sterically hindered primary amino alcohol, 2-Amino-2-methyloctan-1-ol, via reductive amination. This method offers excellent control over the reaction and high yields of the desired mono-alkylated product. By understanding the underlying chemistry, potential side reactions, and necessary safety precautions, researchers can confidently synthesize novel N-alkylated amino alcohols for a variety of applications in drug discovery and development.

References

  • RCI Labscan Limited. (2021, April 1). 1, 2-Dichloroethane - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Airgas. (n.d.). SAFETY DATA SHEET: 1,2-dichloroethane. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,2-Dichloroethane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichloroethane. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • R Discovery. (2020, August 7). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(aminomethyl)-2-methylbutan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-2-methylbutan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Biomolecular NMR. Retrieved from [Link]

  • PubMed Central. (n.d.). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Retrieved from [Link]

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Application

Application Note: 2-Amino-2-methyloctan-1-ol as a Precursor for Sphingolipid-Mimetic Pharmaceutical Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern pharmacophore design, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern pharmacophore design, the spatial arrangement and lipophilicity of functional groups dictate the success of targeted therapeutics. 2-Amino-2-methyloctan-1-ol (CAS: 13893-65-7) is a highly specialized aliphatic amino alcohol that serves as a critical chiral building block in the synthesis of sphingolipid mimetics [1]. As a Senior Application Scientist, I frequently utilize this molecule in structure-activity relationship (SAR) campaigns targeting Sphingosine-1-Phosphate (S1P) receptors, which are pivotal in regulating lymphocyte egress and treating autoimmune diseases like multiple sclerosis.

The causality behind selecting 2-Amino-2-methyloctan-1-ol lies in its precise structural mimicry of endogenous sphingosine, engineered with three critical modifications:

  • The Primary Hydroxyl Group (C1): Acts as the obligate site for in vivo phosphorylation by Sphingosine Kinase 2 (SphK2). This biotransformation converts the inactive prodrug into the active phosphate ester pharmacophore [1].

  • The Quaternary Alpha-Carbon (C2): The inclusion of both an amino and a methyl group at the C2 position introduces deliberate steric hindrance. This prevents rapid enzymatic cleavage by sphingosine-1-phosphate lyase, drastically extending the therapeutic half-life of the resulting drug [1].

  • The n-Hexyl Tail (C3-C8): The octan-1-ol backbone provides an n-hexyl aliphatic tail. This tail governs the thermodynamics of receptor binding by anchoring the molecule into the hydrophobic pocket of S1P receptors.

S1P_Pathway A 2-Amino-2-methyloctan-1-ol (Prodrug Precursor) B Sphingosine Kinase 2 (In Vivo Phosphorylation) A->B Absorption & Distribution C Active Phosphate Ester (S1P Mimetic) B->C ATP -> ADP D S1PR1 Internalization (Lymphocyte Retention) C->D Receptor Binding

Fig 1: Mechanistic pathway of 2-Amino-2-methyloctan-1-ol derivatives in S1P receptor modulation.

Structure-Activity Relationship (SAR) Profiling

When developing S1P receptor agonists, the length of the alkyl chain extending from the C2 position plays a pivotal role in determining subtype selectivity and potency. While shorter chains fit easily into the S1PR1 pocket, extending the chain to an n-hexyl group (as seen in 2-Amino-2-methyloctan-1-ol) pushes the steric boundaries of the hydrophobic pocket [1]. This makes it an invaluable intermediate for probing receptor cavity limits or targeting alternative subtypes (e.g., S1PR3 or S1PR4).

Table 1: SAR of Alkyl Chain Variations on S1P1 Agonism

Analog Modification (R Group)Predicted Impact on S1P1 AgonismMechanistic Rationale & Causality
n-Propyl (2-Amino-2-methylpentan-1-ol)Decreased PotencyShorter alkyl chains lack the necessary van der Waals interactions to anchor firmly in the hydrophobic binding pocket.
n-Pentyl (2-Amino-2-methylheptan-1-ol)Potentially Increased PotencyRepresents the optimal lipophilicity and spatial length to fit seamlessly within the S1PR1 binding site.
n-Hexyl (2-Amino-2-methyloctan-1-ol)Potentially Decreased PotencyExceeding the optimal chain length introduces steric clash, altering the binding orientation and slightly decreasing S1PR1 affinity [1].
Cyclohexylmethyl Maintained / Slightly DecreasedThe introduction of a cyclic moiety increases structural rigidity, locking the molecule into a specific binding conformation [1].

Experimental Workflows & Protocols

To utilize 2-Amino-2-methyloctan-1-ol effectively in drug discovery, two major synthetic hurdles must be overcome: enantiomeric resolution (as S1P receptors are highly stereoselective) [2][3], and chemical phosphorylation (required for in vitro binding assays where endogenous kinases are absent).

Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation

Achieving an enantiomerically pure form requires post-synthesis resolution of the racemate [1]. This self-validating protocol utilizes chiral crystallization.

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic 2-Amino-2-methyloctan-1-ol (1.0 eq, 10 mmol) and D-(-)-tartaric acid (0.5 eq, 5 mmol) in 50 mL of boiling absolute ethanol. Causality: Using 0.5 equivalents of the resolving agent ensures that only the less soluble diastereomeric salt precipitates, maximizing initial enantiomeric enrichment.

  • Crystallization: Allow the solution to cool ambiently to room temperature over 12 hours, then transfer to a 4°C refrigerator for 4 hours. Filter the resulting white crystals.

  • Recrystallization: Recrystallize the isolated salt from boiling ethanol until a constant specific optical rotation is achieved (typically 2-3 cycles).

  • Free-Basing: Suspend the enantiopure salt in 20 mL of 1M NaOH (aq) and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (S)-amino alcohol.

  • Self-Validation Step: Analyze the product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). Pass Criteria: Enantiomeric excess (ee) > 99%.

Protocol B: Chemical Phosphorylation for In Vitro Assays

Because in vitro assays lack SphK2, the active phosphate ester must be synthesized chemically to evaluate receptor affinity.

Step-by-Step Methodology:

  • N-Boc Protection: Dissolve the enantiopure 2-Amino-2-methyloctan-1-ol in a 1:1 mixture of THF/H₂O. Add NaHCO₃ (2.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 12 hours at room temperature. Causality: The primary amine is more nucleophilic than the primary alcohol. N-Boc protection is strictly required to prevent unwanted N-phosphoramidation in the subsequent step.

  • Phosphitylation: Dissolve the N-Boc protected intermediate in anhydrous Acetonitrile under an inert Argon atmosphere. Add 1H-tetrazole (3.0 eq) and di-tert-butyl N,N-diisopropylphosphoramidite (1.5 eq). Stir for 4 hours.

  • Oxidation: Cool the reaction to 0°C. Dropwise, add 30% aqueous H₂O₂ (5.0 eq) to oxidize the intermediate phosphite to the stable phosphate triester. Stir for 1 hour, then quench with saturated aqueous Na₂S₂O₃.

  • Global Deprotection: Isolate the protected phosphate via silica gel chromatography. Dissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature to simultaneously cleave the N-Boc and tert-butyl phosphate groups.

  • Self-Validation Step: Analyze the final lyophilized powder via ³¹P NMR (in CDCl₃ or D₂O depending on salt form). Pass Criteria: A single sharp resonance peak at ~0 ppm confirms successful phosphorylation.

Synthesis_Workflow Step1 Racemic 2-Amino-2-methyloctan-1-ol (Starting Material) Step2 Chiral Resolution (L-Tartaric Acid Crystallization) Step1->Step2 Step3 Step3 Step2->Step3 Fractional Crystallization Step4 N-Boc Protection (Di-tert-butyl dicarbonate) Step3->Step4 Step5 Chemical Phosphorylation (Phosphoramidite Chemistry) Step4->Step5 1H-tetrazole Oxidation (H2O2) Step6 Global Deprotection (TFA / DCM Cleavage) Step5->Step6

Fig 2: Sequential chemical derivatization workflow for generating in vitro assay precursors.

References

  • ACS Publications. "Enantioselective Transformations in the Synthesis of Therapeutic Agents." American Chemical Society, July 2023. Available at:[Link]

Method

Synthesis of 2-Amino-2-methyloctan-1-ol Derivatives: A Guide to Catalytic Reduction Methods

Introduction: The Significance of 2-Amino-2-methyloctan-1-ol Derivatives 2-Amino-2-methyloctan-1-ol and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. These chiral amino alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Amino-2-methyloctan-1-ol Derivatives

2-Amino-2-methyloctan-1-ol and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. These chiral amino alcohols serve as crucial building blocks for the synthesis of a variety of pharmacologically active molecules. Their structural resemblance to sphingosine and other bioactive lipids makes them valuable precursors for developing modulators of cellular signaling pathways. A notable application is in the synthesis of analogs of FTY720 (Fingolimod), an immunomodulating drug used in the treatment of multiple sclerosis. The precise control over the stereochemistry and functional group presentation in these molecules is paramount to achieving desired therapeutic effects and minimizing off-target activities.

This technical guide provides an in-depth exploration of the catalytic reduction methods employed in the synthesis of 2-Amino-2-methyloctan-1-ol, designed for researchers, chemists, and professionals in the pharmaceutical industry. We will delve into the underlying principles of the synthetic strategy, present detailed, field-proven protocols, and offer comparative data to aid in the selection of the most suitable methodology.

Synthetic Strategy: From Commercially Available Precursors to the Target Amino Alcohol

The most common and efficient pathway to 2-Amino-2-methyloctan-1-ol involves a two-step sequence. This strategy begins with the construction of a nitro alcohol precursor, followed by the catalytic reduction of the nitro group to the desired primary amine. This approach is favored due to the ready availability of the starting materials and the high efficiency of the catalytic reduction step.

The overall synthetic workflow can be visualized as follows:

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Catalytic Reduction Heptanal Heptanal HenryRxn Henry (Nitroaldol) Reaction Heptanal->HenryRxn Nitropropane 2-Nitropropane Nitropropane->HenryRxn Precursor 2-Methyl-2-nitrooctan-1-ol HenryRxn->Precursor C-C Bond Formation Reduction Catalytic Hydrogenation Precursor->Reduction Nitro Group Reduction Purification Purification (e.g., Chromatography) Reduction->Purification FinalProduct 2-Amino-2-methyloctan-1-ol Purification->FinalProduct

Figure 1: Overall synthetic workflow.

The initial carbon-carbon bond-forming step is a Henry (or nitroaldol) reaction . This classic reaction involves the base-catalyzed addition of a nitroalkane (2-nitropropane) to an aldehyde (heptanal) to furnish the β-nitro alcohol, 2-methyl-2-nitrooctan-1-ol.[1][2] The subsequent and critical step is the catalytic reduction of the nitro group in this precursor to the primary amine, yielding the target 2-Amino-2-methyloctan-1-ol.

Part 1: Synthesis of the Nitro Alcohol Precursor via the Henry Reaction

The Henry reaction is a powerful tool for constructing β-nitro alcohols. The choice of base and solvent is critical to ensure a good yield and minimize side reactions. For the reaction between an aliphatic aldehyde like heptanal and a secondary nitroalkane like 2-nitropropane, a moderately strong base in an alcoholic solvent is typically effective.

Protocol 1: Synthesis of 2-Methyl-2-nitrooctan-1-ol

Objective: To synthesize the nitro alcohol precursor via a base-catalyzed Henry reaction.

Materials:

  • Heptanal (1.0 eq)

  • 2-Nitropropane (1.2 eq)

  • Sodium Hydroxide (NaOH) (0.1 eq)

  • Methanol (solvent)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add methanol and dissolve the sodium hydroxide.

  • Cool the solution to 0 °C using an ice bath.

  • Add the heptanal to the cooled solution.

  • Slowly add the 2-nitropropane to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding 1M HCl until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-2-nitrooctan-1-ol. The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Catalytic Reduction of 2-Methyl-2-nitrooctan-1-ol

The reduction of the nitro group to a primary amine is the final and crucial step in the synthesis. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the ease of removing the heterogeneous catalyst by filtration. The two most commonly employed catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.

The general mechanism for catalytic hydrogenation of a nitro group involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst surface. The reaction then proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed and desorbed from the catalyst surface.

Choosing the Right Catalyst: A Comparative Overview

Both Pd/C and Raney® Nickel are highly effective for the reduction of aliphatic nitro groups.[1] The choice between them often depends on factors such as cost, catalyst handling considerations, and the presence of other functional groups in the molecule.

  • Palladium on Carbon (Pd/C): This is a widely used, versatile, and highly active catalyst. It is generally less pyrophoric than dry Raney® Nickel, making it somewhat easier to handle. It is effective under a range of hydrogen pressures and temperatures.

  • Raney® Nickel: This is a sponge-like, highly porous nickel catalyst. It is known for its high activity and is often used for hydrogenations that may be sluggish with other catalysts. It is typically supplied as a slurry in water or ethanol to mitigate its pyrophoric nature when dry.

The following table summarizes typical reaction conditions for the reduction of aliphatic nitro alcohols, providing a basis for comparison.

CatalystCatalyst Loading (w/w)Reducing AgentSolventPressure (psi)Temperature (°C)Reaction Time (h)Typical Yield (%)
10% Pd/C5-10%H₂ gasMethanol or Ethanol50-10025-504-12>90
Raney® Nickel10-20% (slurry)H₂ gasEthanol50-10025-502-8>90
Protocol 2: Reduction using Palladium on Carbon (Pd/C)

Objective: To reduce 2-methyl-2-nitrooctan-1-ol to 2-Amino-2-methyloctan-1-ol using catalytic hydrogenation with Pd/C.

Materials:

  • 2-Methyl-2-nitrooctan-1-ol (1.0 eq)

  • 10% Palladium on Carbon (5-10% w/w)

  • Methanol or Ethanol (solvent)

  • Celite® (filter aid)

  • Hydrogen gas (H₂)

Equipment:

  • Parr-type hydrogenation apparatus or a similar pressure reactor.

Procedure:

  • In a suitable pressure reactor vessel, dissolve the 2-methyl-2-nitrooctan-1-ol in the chosen solvent.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere.[3]

  • Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous stirring and, if necessary, gently heat the reaction mixture to the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Upon completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-Amino-2-methyloctan-1-ol. The product can be further purified by distillation or chromatography if required.

Protocol 3: Reduction using Raney® Nickel

Objective: To reduce 2-methyl-2-nitrooctan-1-ol to 2-Amino-2-methyloctan-1-ol using catalytic hydrogenation with Raney® Nickel.

Materials:

  • 2-Methyl-2-nitrooctan-1-ol (1.0 eq)

  • Raney® Nickel (slurry in water or ethanol, ~10-20% w/w of the substrate)

  • Ethanol (solvent)

  • Celite® (filter aid)

  • Hydrogen gas (H₂)

Equipment:

  • Parr-type hydrogenation apparatus or a similar pressure reactor.

Procedure:

  • In a suitable pressure reactor vessel, dissolve the 2-methyl-2-nitrooctan-1-ol in ethanol.

  • Carefully wash the Raney® Nickel slurry with the reaction solvent (ethanol) to remove the storage solvent (e.g., water).

  • Under an inert atmosphere, transfer the washed Raney® Nickel slurry to the reactor. Caution: Raney® Nickel is pyrophoric when dry. Never allow the catalyst to dry and come into contact with air.[4]

  • Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous stirring at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by hydrogen uptake or by TLC/GC-MS.

  • Upon completion, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Allow the Raney® Nickel to settle, and then carefully decant the supernatant. Alternatively, filter the mixture through a pad of Celite®. Keep the filter cake wet with solvent at all times.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-methyloctan-1-ol.

G Start Start: Charge Reactor with Nitro Alcohol & Solvent Add_Catalyst Add Catalyst (Pd/C or Raney Ni) under Inert Atmosphere Start->Add_Catalyst Seal_Purge Seal Reactor, Purge with N₂ then H₂ Add_Catalyst->Seal_Purge Pressurize Pressurize with H₂ Gas Seal_Purge->Pressurize React Stir at Set Temperature & Pressure Pressurize->React Monitor Monitor Reaction (H₂ uptake, TLC, GC) React->Monitor Monitor->React Incomplete Vent_Purge Cool, Vent H₂, Purge with N₂ Monitor->Vent_Purge Complete Filter Filter Through Celite® to Remove Catalyst Vent_Purge->Filter Concentrate Concentrate Filtrate in vacuo Filter->Concentrate End End: Crude 2-Amino-2-methyloctan-1-ol Concentrate->End

Figure 2: Experimental workflow for catalytic hydrogenation.

Conclusion

The synthesis of 2-Amino-2-methyloctan-1-ol derivatives via the catalytic reduction of a β-nitro alcohol precursor is a robust and efficient method. The Henry reaction provides a reliable entry point to the necessary 2-methyl-2-nitrooctan-1-ol intermediate. Subsequent reduction using either Pd/C or Raney® Nickel under moderate hydrogen pressure affords the target amino alcohol in high yield. The choice of catalyst can be tailored to specific laboratory conditions and safety considerations. The protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize these valuable building blocks for drug discovery and development.

References

  • Henry reaction. In: Wikipedia. ; 2023. Available at: [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. Published September 5, 2002. Available at: [Link]

  • Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. ACS Omega. 2022;7(33):29281-29289. doi:10.1021/acsomega.2c03580
  • Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group. Published July 12, 2024. Available at: [Link]

  • Henry Reaction. Master Organic Chemistry. Available at: [Link]

  • raney nickel reductions-part i. Journal of the Indian Chemical Society. 1951;28(3):141-146.
  • Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. ResearchGate. Available at: [Link]

  • Continuous-flow hydrogenation over resin supported palladium catalyst for the synthesis of industrially relevant chemicals. Reaction Kinetics, Mechanisms and Catalysis. 2021;132(1):717-728. doi:10.1007/s11144-021-01953-y
  • Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Catalysts. 2016;6(7):99. doi:10.
  • hydrogen. Organic Syntheses Procedure. Available at: [Link]

  • Novel Pd/C-Catalyzed Redox Reactions between Aliphatic Secondary Alcohols and Ketones under Hydrogenation Conditions: Application to H−D Exchange Reaction and the Mechanistic Study. The Journal of Organic Chemistry. 2007;72(7):2539-2545. doi:10.1021/jo062608y

Sources

Application

Chromatographic separation techniques for isolating 2-Amino-2-methyloctan-1-ol

An In-Depth Technical Guide to the Chromatographic Separation of 2-Amino-2-methyloctan-1-ol Introduction 2-Amino-2-methyloctan-1-ol is a chiral amino alcohol characterized by a primary amine and a primary hydroxyl group,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chromatographic Separation of 2-Amino-2-methyloctan-1-ol

Introduction

2-Amino-2-methyloctan-1-ol is a chiral amino alcohol characterized by a primary amine and a primary hydroxyl group, both attached to a tertiary carbon atom at the second position of an eight-carbon chain. This structure possesses a single stereocenter, making it a valuable chiral building block in asymmetric synthesis and a potential component in pharmaceutical compounds. The effective isolation and purification of this compound, particularly the resolution of its enantiomers, are critical for research, development, and quality control.

However, the unique physicochemical properties of 2-Amino-2-methyloctan-1-ol present significant chromatographic challenges:

  • High Polarity: The presence of both an amino group and a hydroxyl group leads to strong hydrogen bonding capabilities, resulting in poor retention on traditional reversed-phase columns and potential for peak tailing on silica-based columns.[1]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, which complicates detection using standard UV-Vis detectors and often necessitates derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering (ELSD).[1][2]

  • Chirality: The presence of a stereocenter requires specialized chiral separation techniques to resolve the enantiomers, which is often crucial as different enantiomers can exhibit varied biological and toxicological profiles.[3]

  • Low Volatility: The polar functional groups and relatively high molecular weight make the compound non-volatile, generally precluding direct analysis by gas chromatography (GC) without prior chemical derivatization.[4][5]

This guide provides a detailed exploration of various chromatographic strategies, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering comprehensive, step-by-step protocols for the successful separation and analysis of 2-Amino-2-methyloctan-1-ol.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development. Since specific experimental data for 2-Amino-2-methyloctan-1-ol is not widely published, properties are inferred from structurally similar compounds.

PropertyValue / DescriptionRationale / Reference
Molecular Formula C₉H₂₁NOInferred from structure.
Molecular Weight 159.27 g/mol Calculated value.
Structure Chemical structure of 2-Amino-2-methyloctan-1-ol
Polarity AmphiphilicPossesses polar amine and hydroxyl groups and a non-polar C8 alkyl chain.
pKa (Conjugate Acid) ~9.5 - 10.5Estimated based on similar primary amino alcohols like 2-amino-2-methyl-1-propanol.[6]
Volatility LowHigh molecular weight and hydrogen bonding capacity.[5][7]
UV Absorbance WeakLacks a chromophore; requires low wavelength UV or derivatization for detection.[1]
Chirality Yes, at C2Contains one stereocenter.

Chromatographic Method Selection Workflow

The choice of chromatographic technique depends on the analytical objective, such as achiral purity assessment, enantiomeric resolution, or high-throughput screening. The following workflow provides a logical path for method selection.

MethodSelection cluster_input Analytical Goal cluster_decision Key Decisions cluster_output Recommended Technique Analyte 2-Amino-2-methyloctan-1-ol Chiral Chiral Separation Required? Analyte->Chiral Throughput High Throughput Needed? Chiral->Throughput Yes RP_HPLC Achiral RP-HPLC Chiral->RP_HPLC No Chiral_HPLC Chiral HPLC (Direct or Indirect) Throughput->Chiral_HPLC SFC Chiral SFC Throughput->SFC Yes Deriv Is Derivatization Acceptable? Chiral_HPLC->Deriv Indirect Method GC GC-MS (Post-Derivatization) GC->Deriv Yes IndirectSeparation cluster_workflow Indirect Chiral Separation Workflow Start Racemic Mixture (R- and S-Analyte) Reagent + Chiral Derivatizing Reagent (e.g., S-Reagent) Start->Reagent Mixture Diastereomeric Mixture (R-S and S-S) Reagent->Mixture HPLC Separation on Standard C18 Column Mixture->HPLC End Two Separated Peaks HPLC->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Esterification of 2-Amino-2-methyloctan-1-ol

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with the esterification of 2-Amino-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with the esterification of 2-Amino-2-methyloctan-1-ol. This molecule presents a unique challenge due to its bifunctional nature and significant steric hindrance around the primary alcohol. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, moving from common issues to advanced solutions.

Section 1: First-Line Troubleshooting & FAQs

This section addresses the most immediate questions that arise when initial esterification attempts produce suboptimal results.

Q1: My standard Fischer esterification of 2-Amino-2-methyloctan-1-ol is giving very low yields (<30%). Why is this happening?

A1: The low yield is multifactorial, stemming from the inherent structure of your substrate and the nature of the Fischer esterification reaction.

  • Steric Hindrance: 2-Amino-2-methyloctan-1-ol possesses a primary alcohol, which is typically reactive. However, the adjacent carbon is a quaternary center substituted with a methyl and an amino group. This creates significant steric bulk that physically impedes the nucleophilic attack of the alcohol onto the protonated carboxylic acid, drastically slowing the rate of reaction.[1]

  • Equilibrium Limitations: The Fischer esterification is a reversible equilibrium reaction.[1][2][3] Without actively removing water or using a large excess of one reactant, the reaction will stall once it reaches equilibrium, leaving a significant amount of unreacted starting material. For sterically hindered substrates, reaching this equilibrium can take an exceptionally long time.

  • Amine Group Interference: The basic amino group can be protonated by the strong acid catalyst (e.g., H₂SO₄). This creates a positive charge on the molecule, which can electrostatically repel the protonated carboxylic acid, further hindering the reaction.

Q2: I'm observing multiple spots on my TLC plate that are not starting material or the desired ester. What are these side products?

A2: The presence of the amino group makes this substrate susceptible to side reactions, especially under forcing conditions (e.g., high heat).

  • N-Acylation: The amino group is also a nucleophile and can compete with the hydroxyl group, attacking the carboxylic acid to form an amide byproduct. While generally less favorable than esterification under acidic conditions, it can occur.

  • Dimerization/Polymerization: Amino esters are known to undergo self-condensation to form cyclic amides (diketopiperazines) or polypeptide chains, though this is more common during workup or storage if the free base is unstable.[4]

  • Dehydration: Although you are using a primary alcohol, harsh acidic conditions and high temperatures can sometimes lead to elimination reactions, particularly if tertiary alcohols are present as impurities.[5]

Q3: How can I improve the yield of my Fischer esterification without switching to a completely different method?

A3: You can manipulate the reaction equilibrium based on Le Châtelier's principle, but be aware that for this substrate, improvements may be modest.

  • Use a Large Excess of a Reactant: The most practical approach is to use the alcohol reactant in a large excess, often as the solvent itself.[1][6] This pushes the equilibrium towards the products.

  • Remove Water as it Forms: The most effective method is to use a Dean-Stark apparatus with a suitable solvent (like toluene or hexane) to azeotropically remove the water byproduct, which drives the reaction to completion.[3][5]

  • Increase Catalyst Loading & Reaction Time: While you can increase the amount of acid catalyst and prolong the reaction time (from hours to days), the returns may diminish due to the risk of side product formation at elevated temperatures.[1]

Q4: My product seems to be lost in the aqueous layer during the workup. What's going wrong?

A4: This is a classic issue when working with amino-containing molecules. The amino group in your product is basic and will be protonated by any residual acid in your reaction mixture, forming a hydrochloride or sulfate salt.[7][8] This salt is highly water-soluble and will not partition into a non-polar organic solvent.

Solution: During your workup, you must carefully neutralize the aqueous layer with a base to deprotonate the ammonium salt and liberate the free amino ester.

  • Protocol: Cool the reaction mixture, dilute with water, and slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with stirring until the pH of the aqueous layer is between 7 and 8.[9][10]

  • Caution: Avoid using strong bases (like NaOH) or raising the pH too high (>9), as this can promote the hydrolysis (saponification) of your newly formed ester back to the starting alcohol.[7][10] After neutralization, you can proceed with the extraction using a solvent like ethyl acetate or dichloromethane.

Section 2: Advanced Troubleshooting & High-Yield Protocols

When the Fischer esterification proves insufficient, more advanced, milder methods are required. These techniques are specifically designed to overcome the challenges posed by sensitive or sterically hindered substrates.

Q5: The Fischer esterification is not viable for my project. What is the recommended alternative for this sterically hindered amino alcohol?

A5: For sterically demanding substrates like 2-Amino-2-methyloctan-1-ol, the Steglich Esterification is the industry-standard recommendation.[11][12][13]

Causality: Instead of activating the sterically hindered alcohol, the Steglich reaction uses a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , to activate the carboxylic acid.[14] This forms a highly reactive O-acylisourea intermediate.[12] This activated intermediate is then readily attacked by the alcohol, even a hindered one. The reaction is catalyzed by 4-Dimethylaminopyridine (DMAP) , which acts as an acyl transfer agent to further accelerate the reaction and prevent side product formation.[12][15] The reaction proceeds under mild, often room-temperature, conditions, avoiding the harshness of strong acids and high heat.[15]

Q6: Can you provide a detailed, field-proven protocol for the Steglich Esterification of 2-Amino-2-methyloctan-1-ol?

A6: Absolutely. This protocol is designed for high-yield synthesis and straightforward purification, especially when using EDC.

Experimental Protocol: Steglich Esterification using EDC

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), 2-Amino-2-methyloctan-1-ol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize side products.

  • Reagent Addition: Add EDC hydrochloride (1.2 eq) to the stirred solution portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted EDC and DMAP), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally, brine.

    • The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes, which is a significant advantage over DCC.[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure ester.

Q7: What are the common pitfalls of the Steglich Esterification and how can I avoid them?

A7: While robust, the Steglich reaction has potential failure points.

  • N-Acylurea Formation: The reactive O-acylisourea intermediate can slowly rearrange to a stable, unreactive N-acylurea, which terminates the reaction.[12][15]

    • Solution: This is precisely why DMAP is a crucial catalyst. It rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which reacts quickly with the alcohol before the rearrangement can occur.[12] Ensure you use a catalytic amount (5-10 mol%) of DMAP.

  • DCU Byproduct (if using DCC): If you use DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents and can make purification difficult.

    • Solution: Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration. However, residual DCU may require careful column chromatography. This is why the water-soluble EDC is often preferred for easier workups.[13]

  • Moisture: Carbodiimides are sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the coupling agent.

Q8: Are there other high-yield methods I should consider if the Steglich reaction fails?

A8: Yes, two other powerful methods are worth considering for particularly challenging cases.

  • The Mitsunobu Reaction: This reaction converts an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17] It is exceptionally effective for sterically hindered secondary alcohols and proceeds with a complete inversion of stereochemistry, which is a key feature if your alcohol is chiral.[18][19] The reaction conditions are very mild.

  • Enzymatic Catalysis: Using a lipase, such as Novozym 435 (Candida antarctica lipase B), can provide exquisite chemo- and regioselectivity.[20] The enzyme can selectively acylate the primary alcohol while leaving the amino group untouched, often in a non-polar organic solvent and at near-ambient temperatures. This "green chemistry" approach can lead to very high conversion rates and simplified purifications.[20]

Section 3: Protective Group Strategy
Q9: Should I protect the amino group before the esterification reaction?

A9: This is an excellent strategic question. Protecting the amine is a trade-off between a more complex overall synthesis (adding protection and deprotection steps) and a cleaner, more predictable esterification step.

  • When to Protect: Protection is highly recommended if you are using a highly reactive acylating agent, such as an acyl chloride or anhydride . Without protection, competitive and rapid N-acylation is almost guaranteed to be the major reaction pathway.[21] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are stable to the esterification conditions and can be removed later.

  • When It Might Be Unnecessary: For methods like the Steglich or Mitsunobu reactions, the conditions are mild enough that selective O-acylation can often be achieved without protection, especially since the primary alcohol is a reasonably good nucleophile. A well-optimized Steglich protocol often makes N-protection redundant.

Section 4: Data & Workflow Visualization
Comparative Summary of Esterification Methods
MethodReagentsConditionsTypical Yield (Hindered Alcohols)ProsCons
Fischer Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄)High Temp, RefluxVery Low to Low (<30%)Inexpensive reagents.[5]Equilibrium-limited, harsh conditions, side reactions.[1]
Steglich Carboxylic Acid, Alcohol, DCC/EDC, DMAPMild, 0 °C to RTHigh (70-95%)High yield for hindered substrates, mild conditions.[11][12]Cost of reagents, byproduct removal (DCC).[13]
Mitsunobu Carboxylic Acid, Alcohol, PPh₃, DEAD/DIADMild, 0 °C to RTHigh (70-90%)Excellent for hindered systems, stereochemical inversion.[16][19]Stoichiometric phosphine oxide byproduct, cost.
Enzymatic Carboxylic Acid, Alcohol, LipaseMild, 30-60 °CModerate to HighHigh selectivity, environmentally friendly.[20][22]Slower reaction times, enzyme cost/availability.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield Detected (<50%) Q1 Reaction Method? Start->Q1 Fischer Fischer Esterification Q1->Fischer Fischer Steglich Steglich Esterification Q1->Steglich Steglich Check_Equilibrium Drive Equilibrium? (Excess Alcohol, H₂O Removal) Fischer->Check_Equilibrium Check_Side_Products Side Products Observed? Steglich->Check_Side_Products Check_Equilibrium->Check_Side_Products Yes Optimize_Fischer Optimize Conditions: - Use Dean-Stark - Increase reaction time Check_Equilibrium->Optimize_Fischer No Check_Side_Products->Optimize_Fischer No Switch_Method Switch to Steglich Esterification Check_Side_Products->Switch_Method Yes Check_Reagents Check Reagent Purity & Anhydrous Conditions Check_Side_Products->Check_Reagents:w No Consider_Protection Consider N-Protection (Boc, Cbz) Check_Side_Products->Consider_Protection:e Yes (N-Acylation) Optimize_Fischer->Switch_Method Yield still low Success High Yield Achieved Optimize_Fischer->Success Switch_Method->Success Check_Reagents->Success Consider_Protection->Success

Caption: Logical workflow for troubleshooting low esterification yield.

Steglich Esterification Simplified Mechanism

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_coupling Ester Formation RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + DCC/EDC DCC DCC or EDC (Coupling Agent) Acyl_Pyridinium Acyl-Pyridinium Ion (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP (Catalyst) Ester Ester Product (R-COOR') Acyl_Pyridinium->Ester + R'-OH Amino_Alcohol Amino Alcohol (R'-OH)

Caption: Key intermediates in the Steglich esterification reaction.

References
  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. Fiveable. [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. [Link]

  • ResearchGate. (n.d.). Enzymatic esterification reaction of the amino-alcohol 5 with carboxylic acids in the presence of Novozym 435. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • ResearchGate. (n.d.). (PDF) Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?[Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • European Patent Office. (2001, May 16). Method for extracting amino acid ester - EP 0474096 B2. [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. [Link]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2-Amino-2-methyloctan-1-ol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of aliphatic amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of aliphatic amino alcohols. 2-Amino-2-methyloctan-1-ol (CAS 13893-65-7) is a notoriously difficult molecule to crystallize due to its amphiphilic nature—it possesses a highly lipophilic octyl tail and a highly polar 2-amino-1-ol headgroup[1].

This guide is designed to help researchers and drug development professionals troubleshoot liquid-liquid phase separation (LLPS), optimize solvent thermodynamics, and implement self-validating crystallization protocols.

Section 1: Core Troubleshooting (The "Oiling Out" Phenomenon)

Q: Why does my crude 2-amino-2-methyloctan-1-ol consistently "oil out" instead of forming a crystalline solid? A: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution enters a metastable miscibility gap before reaching the critical supersaturation required for crystal nucleation[2]. For 2-amino-2-methyloctan-1-ol, the conformational flexibility of the octyl chain frustrates ordered crystal lattice packing. Consequently, the thermodynamics favor the separation of a disordered, solute-rich liquid phase (the oil) over a solid crystal. To bypass LLPS, you must alter the thermodynamic landscape by modifying the solvent system to shift the binodal curve, or by derivatizing the molecule to increase its lattice energy[3].

Q: How do I recover a batch that has already oiled out during cooling? A: Do not crash-cool the mixture. Rapid cooling of an oiled-out system will trap impurities inside an amorphous glass. Instead, reheat the mixture until it returns to a single, clear homogeneous phase (above the clearing temperature). Then, adjust your solvent composition by adding 5–10% more of your primary "good" solvent (e.g., Methanol) to shift the operating line outside the liquid-liquid coexistence curve[3]. Cool the system at a strictly controlled, slow rate (e.g., 0.1 °C/min) and introduce seed crystals just below the solubility limit.

G cluster_0 Undesired Pathway (LLPS) cluster_1 Desired Pathway (Crystallization) Supersaturated Supersaturated Solution (2-Amino-2-methyloctan-1-ol) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS High Supersaturation Rapid Cooling Nucleation Crystal Nucleation (Metastable Zone) Supersaturated->Nucleation Controlled Cooling Seeding / Salt Formation LLPS->Supersaturated Reheat & Adjust Solvent Amorphous Amorphous Solid / Glass (High Impurity Entrapment) LLPS->Amorphous Crash Cooling Growth Crystal Growth (Ordered Lattice) Nucleation->Growth Aging

Thermodynamic pathways of 2-Amino-2-methyloctan-1-ol: LLPS vs. Crystal Nucleation.

Section 2: Salt Formation Strategies & Solvent Selection

Q: Should I attempt to crystallize the free base, or is salt formation mandatory? A: While free base crystallization is technically possible in highly non-polar solvents, it is notoriously prone to impurity entrapment within the oil phase. Converting the amino alcohol to a hydrochloride (HCl) salt is the field-proven standard[4]. Protonation of the amine creates strong ionic interactions that significantly increase the enthalpy of crystallization ( ΔHcryst​ ). This ionic lattice energy easily overcomes the entropic penalty of packing the octyl chain, driving the system toward solid-liquid separation rather than liquid-liquid separation.

Q: What is the optimal solvent system for this amphiphilic molecule? A: A binary solvent system utilizing a polar protic solvent (to dissolve the polar salt head) and a moderately polar anti-solvent (to induce supersaturation without triggering LLPS) is optimal. Vapor diffusion or slow anti-solvent addition using Ethyl Acetate (EtOAc) and Methanol (MeOH) is highly recommended for amino alcohol-HCl salts[4].

Solvent System Performance Summary
Solvent SystemTarget FormPhase Behavior RiskExpected PurityCausality / Mechanism
Hexane / MTBE Free BaseHigh (LLPS)< 85%Non-polar solvents fail to solvate the polar headgroup, forcing premature phase separation.
EtOAc / MeOH HCl SaltLow (Nucleation)> 98%MeOH solvates the ionic head; EtOAc selectively desolvates the octyl tail, driving ordered lattice packing.
EtOH / Water Oxalate SaltModerate> 95%Water stabilizes the salt, but the octyl chain may induce micellization if cooled too rapidly.

Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step contains a visual or physical feedback mechanism to ensure you remain on the correct thermodynamic pathway.

Protocol A: Anti-Solvent Crystallization of the HCl Salt

Step 1: Salt Formation. Dissolve the crude 2-amino-2-methyloctan-1-ol free base in EtOAc. Slowly add 1.1 equivalents of anhydrous HCl in dioxane at 0 °C. Evaporate to yield a crude solid. Step 2: Dissolution. Redissolve the crude HCl salt in a minimum volume of MeOH at 50 °C.

  • Validation Check: The solution must be completely transparent. Any haziness indicates undissolved impurities or incomplete salt formation. Step 3: Anti-Solvent Addition. Slowly add EtOAc dropwise while maintaining the temperature at 50 °C.

  • Validation Check (Critical): Watch for a faint bluish opalescence (turbidity). This indicates you have successfully entered the metastable zone. If distinct, macroscopic oil droplets form on the flask walls, you have crossed the binodal curve into LLPS. Corrective Action: Immediately halt EtOAc addition, add 0.5 mL MeOH, and reheat to 50 °C to reset the system. Step 4: Seeding. Once stable turbidity is achieved, add a few drops of MeOH until the solution just clears. Cool to 40 °C and add 1% w/w pure seed crystals. Step 5: Aging and Cooling. Hold at 40 °C for 2 hours to build the crystal bed, then cool to 5 °C at a strict rate of 0.1 °C/min. Step 6: Isolation. Filter the crystalline slurry and wash with cold EtOAc. Dry under vacuum.

Protocol B: Oiling-Out Recovery Workflow

If you encounter LLPS during an unseeded run, follow this recovery workflow:

Workflow Start Crude Mixture Cooling Check Phase Observation Start->Check Oil Oiling Out (LLPS) Check->Oil Biphasic Liquid Crystals Crystalline Slurry Check->Crystals Solid Particles Reheat Reheat to Clear (> Clearing Temp) Oil->Reheat Adjust Add 5-10% Good Solvent Shift Binodal Curve Reheat->Adjust Seed Cool Slowly & Add Seeds Adjust->Seed Seed->Check Isolate Filter & Wash Crystals->Isolate

Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of 2-Amino-2-methyloctan-1-ol

Welcome to the Technical Support Center for the quantitative analysis of 2-Amino-2-methyloctan-1-ol (CAS: 13893-65-7). This aliphatic amino alcohol presents a unique "double-threat" to analytical chemists: it lacks a con...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of 2-Amino-2-methyloctan-1-ol (CAS: 13893-65-7). This aliphatic amino alcohol presents a unique "double-threat" to analytical chemists: it lacks a conjugated chromophore for standard UV detection, and its highly basic primary amine group (pKa ~10.5) drives severe secondary ion-exchange interactions with residual silanols on standard silica stationary phases.

This guide is designed for researchers and drug development professionals to systematically diagnose and resolve poor peak resolution, severe tailing, and low sensitivity.

Diagnostic Troubleshooting Workflow

Use the following logical framework to identify the root cause of your chromatographic issues before adjusting your instrument parameters.

G Start HPLC Analysis of 2-Amino-2-methyloctan-1-ol Detection Is the analyte detected? Start->Detection NoDetect Issue: No Chromophore (Low UV absorbance) Detection->NoDetect No YesDetect Evaluate Peak Shape & Resolution Detection->YesDetect Yes SolDetect1 Use Charged Aerosol Detector (CAD) NoDetect->SolDetect1 SolDetect2 Pre-column Derivatization (e.g., FMOC-Cl) NoDetect->SolDetect2 Tailing Issue: Severe Tailing (Asymmetry > 2.0) YesDetect->Tailing Coelution Issue: Co-elution with Homologs/Impurities YesDetect->Coelution SolTailing Switch to Hybrid Silica (High pH, e.g., pH 10.5) Tailing->SolTailing SolCoelution Optimize Gradient & Column Temperature Coelution->SolCoelution

Diagnostic decision tree for resolving detection and peak shape issues in amino alcohol HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am using a standard C18 column with 0.1% TFA and UV detection at 210 nm, but I see no peaks or terrible sensitivity. Why? A1: The issue is a fundamental lack of a chromophore. 2-Amino-2-methyloctan-1-ol is an aliphatic molecule; it does not absorb UV light effectively above 200 nm. At 210 nm, you are operating at the UV cutoff of many solvents, leading to severe matrix interference and baseline drift. Solution: You must switch your detection modality. The most robust direct-analysis method is using a[1], which provides universal detection for non-volatile analytes independent of chemical structure. Alternatively, you must chemically derivatize the molecule (See Q3).

Q2: I switched to an Evaporative Light Scattering Detector (ELSD) to see the peak, but the peak shape is extremely broad and tailing (Asymmetry > 2.5). How do I fix the peak shape? A2: Poor peak shape is caused by secondary interactions. At low to neutral pH, the primary amine on 2-Amino-2-methyloctan-1-ol is fully protonated ( NH3+​ ). These cations strongly interact with negatively charged, acidic residual silanols ( SiO− ) on the silica support of standard C18 columns. Solution: Shift to a high-pH mobile phase (e.g., pH 10.5 using ammonium hydroxide). At this pH, the amine is deprotonated and neutral, eliminating the electrostatic interaction. Because standard silica dissolves above pH 8, you must use a specialized[2] designed for extreme pH stability.

Q3: I need to quantify trace impurities in a complex matrix, but CAD doesn't provide the required sensitivity or selectivity. What is the alternative? A3: You must utilize pre-column derivatization. Reacting the sample with[3] covalently attaches a highly conjugated fluorenyl ring to the primary amine. Causality: This reaction achieves two critical goals simultaneously: (1) It introduces a strong fluorophore/chromophore, enabling highly sensitive UV or Fluorescence (FLD) detection, and (2) it converts the basic primary amine into a neutral carbamate, completely eliminating silanol-driven peak tailing[].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in suitability checks to confirm the chemistry and chromatography are functioning correctly before sample analysis.

Protocol A: Direct Analysis via HPLC-CAD (High-pH Method)

Mechanism: High pH suppresses analyte ionization; CAD provides universal mass-based detection[1][2].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Hydroxide in LC-MS grade Water (Adjust to pH 10.5).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a high-pH tolerant hybrid C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Set column oven to 40°C to improve mass transfer and reduce solvent viscosity.

  • Detector Settings (CAD): Set the evaporation temperature to 35°C (optimized for semi-volatile/non-volatile aliphatic alcohols).

  • Self-Validation (System Suitability): Inject a 50 µg/mL standard of 2-Amino-2-methyloctan-1-ol.

    • Acceptance Criteria: The peak asymmetry factor ( Tf​ ) must be ≤1.3 . If Tf​>1.3 , verify the mobile phase pH; if the pH has dropped due to atmospheric CO2​ absorption, remake Phase A.

Protocol B: Pre-Column Derivatization with FMOC-Cl (HPLC-UV/FLD)

Mechanism: Mild alkaline conditions facilitate the nucleophilic attack of the amine on the FMOC-Cl chloroformate group[3].

Workflow Step1 Sample Prep (2-Amino-2-methyloctan-1-ol) Step2 Buffer Addition (Borate Buffer pH 9.0) Step1->Step2 Step3 Derivatization (FMOC-Cl in ACN, 5 min) Step2->Step3 Step4 Quenching (ADAM or Proline, 1 min) Step3->Step4 Step5 HPLC Analysis (UV 266 nm / FLD) Step4->Step5

Workflow for pre-column FMOC-Cl derivatization of amino alcohols.
  • Buffering: To 100 µL of sample, add 100 µL of 0.2 M Borate buffer (pH 9.0). Causality: pH 9.0 ensures a sufficient fraction of the amine is deprotonated to act as a nucleophile without rapidly hydrolyzing the FMOC-Cl reagent.

  • Derivatization: Add 200 µL of 15 mM FMOC-Cl (dissolved in dry acetonitrile). Vortex and incubate at room temperature for exactly 5 minutes.

  • Quenching (Critical Self-Validation Step): Add 200 µL of 300 mM 1-amino-adamantane (ADAM) or L-Proline. Wait 1 minute.

    • Causality: FMOC-Cl is added in excess to drive the reaction to completion. If unreacted FMOC-Cl is injected, it will hydrolyze into FMOC-OH, creating a massive interfering peak. ADAM reacts with the excess FMOC-Cl to form a highly hydrophobic complex that elutes far later in the chromatogram, preserving the resolution of your target analyte[3].

  • Analysis: Inject onto a standard C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect via UV at 266 nm or FLD (Ex: 260 nm, Em: 315 nm).

Quantitative Data Summary

The following table summarizes the expected chromatographic performance when transitioning from legacy methods to the optimized protocols described above.

Analytical MethodStationary PhaseMobile Phase pHDetection ModalityPeak Asymmetry ( Tf​ )Resolution ( Rs​ ) from nearest homologEstimated LOD
Legacy Method Standard Silica C18Acidic (pH 2.5)UV (210 nm)> 3.5 (Severe Tailing)< 1.0 (Co-elution)~50 µg/mL
Protocol A (Direct) Hybrid Silica C18Basic (pH 10.5)CAD1.1 - 1.3> 2.0 (Baseline)~1.0 µg/mL
Protocol B (Deriv.) Standard Silica C18Acidic (pH 2.5)UV (266 nm) / FLD1.0 - 1.1> 3.5 (Excellent)~0.05 µg/mL

Note: Resolution ( Rs​ ) > 1.5 is required for baseline separation. Protocol B provides the highest sensitivity and resolution due to the lipophilic nature of the FMOC derivative.

References

  • Oxford Academic (Journal of Chromatographic Science). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate.[Link]

  • YMC Co., Ltd. YMC-Triart - (U)HPLC columns (High pH Stability).[Link]

Sources

Optimization

Reducing unwanted side reactions and byproducts in 2-Amino-2-methyloctan-1-ol synthesis

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-methyloctan-1-ol . This portal is designed for researchers, application scientists, and drug development professionals who require high-fidelity, sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-methyloctan-1-ol . This portal is designed for researchers, application scientists, and drug development professionals who require high-fidelity, scalable protocols. The synthesis of this sterically hindered amino alcohol typically proceeds via a three-step sequence: alkylation of nitroethane, a Henry (nitroaldol) hydroxymethylation, and catalytic hydrogenation.

Below, you will find a mechanistic breakdown of the workflow, targeted troubleshooting guides for common side reactions, self-validating experimental protocols, and quantitative data to optimize your yields.

Mechanistic Pathway & Workflow

The following diagram illustrates the critical synthesis pathway and the primary divergence points where unwanted side reactions (retro-aldol cleavage, reductive amination, and incomplete reduction) occur.

SynthesisPathway Start Nitroethane + 1-Bromohexane Intermediate1 2-Nitrooctane (Alkylation) Start->Intermediate1 Base Intermediate2 2-Methyl-2-nitrooctan-1-ol (Henry Reaction) Intermediate1->Intermediate2 Formaldehyde, Base Product 2-Amino-2-methyloctan-1-ol (Target Product) Intermediate2->Product H2, Raney Ni Side1 Retro-Henry Cleavage (Formaldehyde Release) Intermediate2->Side1 Excess Base / Heat Side3 Hydroxylamine Intermediate (Incomplete Reduction) Intermediate2->Side3 Low H2 Pressure Side2 N-Methylated Byproducts (Reductive Amination) Side1->Side2 H2, Amine Side3->Product Extended Time

Fig 1: Synthesis pathway of 2-Amino-2-methyloctan-1-ol and primary byproduct divergence points.

Troubleshooting FAQs

Q: Why is my final product contaminated with 2-(methylamino)-2-methyloctan-1-ol? A: This N-methylated byproduct is a direct consequence of the retro-Henry (retro-aldol) reaction occurring concurrently with hydrogenation. Nitro alcohols are inherently unstable in highly basic media and exist in equilibrium with their nitroalkane and aldehyde precursors. During catalytic hydrogenation, any liberated formaldehyde readily undergoes reductive amination with your newly formed primary amine, yielding the N-methyl derivative (1)[1]. Causality & Solution: To prevent this, you must neutralize the alkaline catalyst from the Henry reaction prior to hydrogenation. Additionally, introducing an aldehyde scavenger (e.g., 1-propylamine) during the reduction step will preferentially trap free formaldehyde before it can methylate your target product.

Q: My reduction stalls, and LC-MS shows a mass +16 Da higher than the target. What is happening? A: A +16 Da mass indicates the accumulation of the hydroxylamine intermediate (2-(hydroxyamino)-2-methyloctan-1-ol). The catalytic reduction of aliphatic nitro groups proceeds via sequential oxygen removal (R-NO₂ → R-NO → R-NHOH → R-NH₂). The final cleavage of the N-O bond in the hydroxylamine intermediate requires the highest activation energy and is the rate-limiting step (2)[2]. Causality & Solution: If the reaction stalls at the hydroxylamine stage, your hydrogen pressure is likely too low, or your catalyst is deactivated. Increase the H₂ pressure to at least 600 psi (40 bar) and maintain the temperature between 60°C and 80°C.

Q: How do I minimize over-addition (dialkylation) during the initial synthesis of 2-nitrooctane? A: When alkylating nitroethane with 1-bromohexane, nitroethane possesses two acidic alpha-protons. If the base is too strong or the stoichiometry is imbalanced, the mono-alkylated product (2-nitrooctane) can undergo a second deprotonation and subsequent alkylation. Causality & Solution: Use a controlled, dropwise addition of the base (e.g., DBU or sodium alkoxide) to a mixture containing a slight molar excess of nitroethane relative to 1-bromohexane. This ensures the mono-alkylated product is statistically less likely to react.

Experimental Protocols

The following protocols are designed as self-validating systems . Each critical step contains an inherent chemical check that prevents downstream failures.

Protocol 1: Henry Reaction (Hydroxymethylation)

Objective: Synthesize 2-Methyl-2-nitrooctan-1-ol from 2-nitrooctane.

  • Charge: In a jacketed reactor, combine 2-nitrooctane (1.0 eq) and a catalytic amount of triethylamine (0.05 eq).

  • Addition: Slowly add aqueous formaldehyde (37%, 1.05 eq) while maintaining the temperature between 30°C and 40°C to prevent thermal runaway.

  • Aging: Stir for 4-6 hours until GC/FID indicates >95% conversion.

  • Self-Validating Neutralization (Critical): Add an exact molar equivalent of an organic acid (e.g., acetic acid) to neutralize the triethylamine. Validation: By bringing the pH to ~6.5, you inherently shut down the base-catalyzed retro-Henry cleavage, ensuring the structural integrity of the hydroxymethyl group during the subsequent high-temperature reduction phase.

Protocol 2: Catalytic Hydrogenation

Objective: Reduce 2-Methyl-2-nitrooctan-1-ol to 2-Amino-2-methyloctan-1-ol.

  • Preparation: Transfer the neutralized nitro alcohol solution to a high-pressure autoclave. Add methanol as a solvent.

  • Self-Validating Scavenger Addition: Add 1-propylamine (0.1 eq). Validation: This acts as a competitive formaldehyde scavenger. Its presence validates the purity of the final amine by chemically trapping any trace formaldehyde before it can methylate the target product.

  • Catalyst: Add carefully washed Raney Nickel (10% w/w relative to substrate). Washing is critical as residual salts can poison the catalyst (3)[3].

  • Hydrogenation: Purge the vessel with N₂, then H₂. Pressurize to 600 psi (40 bar) and heat to 70°C.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases and LC-MS confirms the disappearance of the hydroxylamine intermediate.

  • Workup: Cool, vent, and filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate in vacuo.

Quantitative Data Summary

The table below summarizes the causal impact of protocol modifications on the yield and byproduct distribution during the reduction phase.

Parameter VariationTarget Amine Yield (%)N-Methyl Byproduct (%)Hydroxylamine Byproduct (%)
Standard (No Scavenger, 300 psi)72.515.28.3
+ 1-Propylamine Scavenger88.1< 1.07.5
High Pressure (600 psi)85.412.1< 1.0
Optimized (Scavenger + 600 psi) 96.3 < 1.0 < 1.0

References

  • Title: US20110224460A1 - Process for making aminoalcohol compounds Source: Google Patents URL
  • Title: EP0198722B1 - Process for the preparation of amino-alcohols by electrochemical reduction of nitro-alcohols Source: Google Patents URL
  • Title: Alkanolamines From Nitro Alcohols Source: Scribd / Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues of 2-Amino-2-methyloctan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven not by a compound's lack of biological activity, but by its physicochemical limitations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven not by a compound's lack of biological activity, but by its physicochemical limitations. 2-Amino-2-methyloctan-1-ol (CAS: 13893-65-7) is a classic example of a "greasy amine." While its amino-alcohol headgroup provides some polarity, its 8-carbon aliphatic backbone drives severe hydrophobic aggregation in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep this compound in solution, ensuring that your biological assays yield accurate, reproducible data.

Workflow: Solubility Troubleshooting Decision Tree

Workflow A Compound Precipitation in Assay Buffer B Assess Assay Constraints A->B C Is >0.5% DMSO tolerated? B->C D Use Step-Wise DMSO Dilution C->D Yes E Is pH < 6.0 tolerated? C->E No F Protonate Amine (Lower pH) E->F Yes G Strict Physiological Conditions (pH 7.4) E->G No H HP-β-CD Complexation G->H Required

Decision tree for resolving 2-Amino-2-methyloctan-1-ol solubility based on assay constraints.

FAQ & Troubleshooting Guide

Q1: Why does 2-Amino-2-methyloctan-1-ol precipitate in my physiological assay buffer (pH 7.4)? A1: The solubility of this compound is governed by the thermodynamic struggle between its polar headgroup and its hydrophobic tail. The primary amine has a pKa of approximately 9.7 (analogous to1)[1]. While the amine is predominantly protonated (cationic) at pH 7.4, the 8-carbon aliphatic chain exerts a massive hydrophobic effect. In purely aqueous buffers, water molecules are forced to form highly ordered, energetically unfavorable cages around this lipophilic tail. To minimize this state, the compound self-associates and 2[2].

Q2: I prepared a 10 mM stock in DMSO, but it instantly turns cloudy when added to cell culture media. What is happening? A2: You are observing kinetic precipitation (often called "solvent shock"). While the compound is highly soluble in pure Dimethyl Sulfoxide (DMSO), its solubility limit in the final aqueous buffer is drastically lower. When a high-concentration DMSO stock is injected directly into a large volume of aqueous media, the DMSO rapidly diffuses into the water. The compound is left stranded in a localized micro-environment where its concentration vastly exceeds its aqueous solubility limit, forcing 3[3][4].

Q3: Can I just increase the amount of DMSO in my assay to keep it soluble? What is the limit? A3: Increasing DMSO is a common but dangerous workaround. The maximum tolerated concentration of DMSO is strictly dependent on the cell line. As a rule in biological assays, final DMSO concentrations should be kept5[5][6]. Concentrations above 1% routinely cause cytotoxicity, alter cell membrane permeability, and induce off-target transcriptomic changes that confound your experimental results.

Q4: If I cannot use high DMSO, how can I solubilize 2-Amino-2-methyloctan-1-ol for cell-based assays? A4: The most effective and biologically compatible strategy is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a7[7]. The 8-carbon aliphatic tail of 2-Amino-2-methyloctan-1-ol fits ideally into the hydrophobic cavity of HP-β-CD, forming a non-covalent inclusion complex. This shields the lipophilic tail from water while the polar amino-alcohol headgroup interacts with the aqueous environment, dramatically 8[8][9].

Quantitative Data: Solubilization Strategies Comparison
Solubilization StrategyPrimary Mechanism of ActionMax Recommended ConcentrationProsCons
DMSO Co-solvent Disrupts water lattice structure0.1% - 0.5% (v/v)Universal application, easy to prepareHigh cytotoxicity risk, kinetic precipitation upon dilution
pH Adjustment Protonates primary amine (Ionization)pH 4.0 - 6.0 (Buffer dependent)Maximizes thermodynamic ionic solubilityPhysiologically incompatible for most in vitro cell lines
HP-β-CD Complexation Encapsulates hydrophobic octyl chain1 mM - 10 mM (Cyclodextrin)Highly biocompatible, prevents aggregationRequires empirical optimization of molar ratios
Self-Validating Experimental Protocols
Protocol 1: Step-Wise Dilution to Prevent Kinetic Precipitation

Causality: Instead of pipetting a concentrated DMSO stock directly into media (causing instantaneous solvent shock), creating an intermediate dilution gradually steps down the solvent capacity. This allows the compound to remain in a metastable supersaturated state long enough to interact with biological targets before bulk precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock of 2-Amino-2-methyloctan-1-ol in 100% anhydrous DMSO. Vortex for 60 seconds.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 10 µL of the 10 mM DMSO stock to 90 µL of a transitional buffer (e.g., PBS with 5% BSA or 5% PEG-400). Crucial step: Add the compound dropwise while actively vortexing the buffer. This yields a 1 mM intermediate stock in 10% DMSO.

  • Final Assay Dilution: Transfer 10 µL of the intermediate stock into 990 µL of your final pre-warmed cell culture media. This yields a final concentration of 10 µM compound in 0.1% DMSO.

  • Self-Validation (Turbidimetry): Before applying to cells, transfer 100 µL of the final media to a clear 96-well plate and measure absorbance at 600 nm. An OD600​ > 0.05 compared to a vehicle control indicates micro-precipitation, meaning the dilution rate was too fast.

Protocol 2: HP-β-CD Complexation for Cell-Based Assays

Causality: Complexation is a thermodynamic equilibrium process. You cannot simply mix the components and immediately apply them to cells. Sustained agitation is required to overcome the activation energy needed to displace water molecules from the cyclodextrin cavity so the octyl chain can enter.

  • Host Preparation: Prepare a 10 mM solution of HP-β-CD in your desired aqueous assay buffer (e.g., DMEM or PBS).

  • Guest Addition: Slowly add 2-Amino-2-methyloctan-1-ol (either as a dry powder or from a highly concentrated DMSO stock) to achieve a 1:5 or 1:10 (Compound:Cyclodextrin) molar ratio.

  • Equilibration: Seal the tube and place it on an orbital shaker at 37°C at 300 RPM for 4 to 12 hours.

  • Self-Validation (Centrifugation & HPLC): To ensure trustworthiness of your nominal concentration, centrifuge the equilibrated mixture at 10,000 rpm for 10 minutes[10].

    • Visual Check: If a white pellet forms, the compound exceeded the complexation capacity.

    • Analytical Check: Extract the supernatant and analyze via HPLC to quantify the exact dissolved concentration before applying it to your biological assay.

Mechanism of Cyclodextrin Complexation

Complexation Tail Octyl Chain (Hydrophobic) CD HP-β-CD Cavity (Hydrophobic Core) Tail->CD Encapsulation via Van der Waals forces Head Amino-Alcohol (Hydrophilic) Complex Soluble Inclusion Complex Head->Complex Exposed to aqueous media CD->Complex Thermodynamic equilibration

Mechanism of HP-β-CD inclusion complex formation with 2-Amino-2-methyloctan-1-ol.

References
  • 2-Amino-2-methyl-1-propanol SAJ first grade, = 98.0 124-68-5 - Sigma-Aldrich. Sigma-Aldrich. 1

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. NIH. 2

  • improving (-)-Anomalin solubility for in vitro assays - Benchchem. Benchchem. 3

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. NIH. 4

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. ResearchGate. 5

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. Benchchem. 6

  • Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - ScienceOpen. ScienceOpen. 7

  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration - MDPI. MDPI. 8

  • Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability | Molecular Pharmaceutics - ACS Publications. ACS. 9

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. ResearchGate.10

Sources

Reference Data & Comparative Studies

Validation

2-Amino-2-methyloctan-1-ol vs 2-Amino-2-methyl-1-propanol (AMP) in buffer systems

Topic: 2-Amino-2-methyloctan-1-ol vs. 2-Amino-2-methyl-1-propanol (AMP) in Buffer Systems For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of biochemical and pharmaceutical re...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: 2-Amino-2-methyloctan-1-ol vs. 2-Amino-2-methyl-1-propanol (AMP) in Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical and pharmaceutical research, the humble buffer is a cornerstone of experimental reproducibility and success.[1] Its primary role—to resist pH changes—is critical for maintaining the structure and function of proteins, enzymes, and other biological molecules.[1][2] While common buffers like Tris and HEPES are staples, specialized applications often demand reagents with specific physicochemical properties. This guide delves into a comparative analysis of two such compounds: the widely-used 2-Amino-2-methyl-1-propanol (AMP) and the lesser-known, structurally distinct 2-Amino-2-methyloctan-1-ol.

The core difference between these two primary amino alcohols lies in their hydrophobicity, driven by the length of their alkyl chains. This single structural variance has profound implications for their behavior in solution, their interaction with biological macromolecules, and their suitability for different applications. As a Senior Application Scientist, my goal is to move beyond a simple recitation of properties and explain the causality behind experimental choices. This guide will provide the technical rationale and practical insights needed to select the appropriate buffer for your specific system, ensuring the integrity and validity of your results.

Physicochemical Properties: A Head-to-Head Comparison

The first step in selecting a buffer is to understand its fundamental properties. While both molecules share the same functional groups—a primary amine and a primary alcohol—the difference in their carbon skeletons is the critical distinguishing feature.

Property2-Amino-2-methyl-1-propanol (AMP)2-Amino-2-methyloctan-1-ol
Structure AMP Structure2-Amino-2-methyloctan-1-ol Structure
Molecular Formula C₄H₁₁NO[3]C₉H₂₁NO
Molecular Weight 89.14 g/mol [3][4]159.27 g/mol
pKa (25°C) 9.7 - 9.8[5][6][7]~9.8 (Estimated)¹
Useful pH Range 8.7 - 10.5[6][7][8]~8.8 - 10.8 (Estimated)¹
Solubility in Water Miscible[3][5]Sparingly soluble to insoluble (Predicted)²
Key Feature Small, hydrophilicLong hydrophobic alkyl chain

¹The pKa of 2-Amino-2-methyloctan-1-ol is not readily available in literature. However, since the substitution on the alpha-carbon bearing the amine group is identical to AMP, its pKa is estimated to be very similar. ²The long C8 alkyl chain drastically reduces water solubility compared to the C4 structure of AMP. Similar long-chain alcohols and amines exhibit very low water solubility.

The Decisive Factor: Hydrophobicity and Its Implications

The defining difference between these two buffers is the C8 alkyl chain of 2-Amino-2-methyloctan-1-ol versus the C1 methyl branch (part of a C4 backbone) of AMP. This structural divergence dictates their behavior in aqueous environments and their potential interactions with assay components.

2-Amino-2-methyl-1-propanol (AMP): The Conventional Choice

AMP is a well-established biological buffer, particularly for assays requiring an alkaline pH.[6][8] Its high water solubility and relatively compact structure make it a non-intrusive component in many systems.[3][4] It is famously used in enzyme assays for alkaline phosphatase, where it not only maintains the high optimal pH (around 10.4) but also acts as a phosphate acceptor.[6]

Key Strengths of AMP:

  • High Water Solubility: Ensures easy preparation and homogeneity in aqueous buffer systems.[3][5]

  • Proven Track Record: Widely cited and validated for use in various enzyme systems like dehydrogenases and chymases.[6]

  • Predictable Behavior: As a simple hydrophilic molecule, its interactions are primarily limited to its amine and hydroxyl functionalities, with minimal risk of non-specific hydrophobic interactions.

2-Amino-2-methyloctan-1-ol: A Tool for Specialized Applications

The long C8 chain of 2-Amino-2-methyloctan-1-ol imparts significant hydrophobicity, transforming it from a simple buffer into a surfactant-like molecule. This property is a double-edged sword and is the primary reason for its selection or rejection in an experimental design.

Potential Applications and Effects:

  • Membrane Protein Research: The hydrophobic tail could aid in solubilizing or stabilizing membrane proteins by mimicking the lipid environment, potentially offering a gentler alternative to harsh detergents.

  • Enzyme Modulation: For enzymes with hydrophobic active sites or allosteric pockets (e.g., lipases), this buffer could act as an effector molecule. It might enhance activity by promoting an "open" active conformation or, conversely, act as an inhibitor by blocking a hydrophobic substrate-binding pocket.[9]

  • Hydrophobic Interaction Chromatography (HIC): While not a primary use, its properties are analogous to the principles of HIC, where molecules bind to a hydrophobic matrix under high salt conditions.[10]

Causality: Why the Alkyl Chain Matters The hydrophobic effect is a primary driving force in protein folding and ligand binding.[10] The C8 tail of 2-Amino-2-methyloctan-1-ol will preferentially interact with non-polar surfaces on proteins or other molecules in the assay to minimize its unfavorable interaction with water. This can lead to:

  • Non-specific Binding: It may bind to hydrophobic patches on proteins, potentially altering their conformation and function in unintended ways.[11]

  • Micelle Formation: At sufficient concentrations, it may self-assemble into micelles, which can sequester other molecules, affecting their availability and concentration.

  • Assay Interference: It can interfere with assays that rely on hydrophobic interactions, such as certain dye-binding protein quantification methods or fluorescence-based assays where the probe is hydrophobic.[12]

Experimental Protocol: Comparative Analysis of Buffer Effects on Lipase Activity

To empirically determine the impact of buffer hydrophobicity, a well-designed experiment is essential. This protocol provides a self-validating system to compare the performance of AMP and 2-Amino-2-methyloctan-1-ol in a relevant enzymatic assay. We will use a lipase, as its function is intrinsically tied to hydrophobic substrates.

Objective: To compare the effect of a hydrophilic buffer (AMP) versus a hydrophobic buffer (2-Amino-2-methyloctan-1-ol) on the kinetic activity of a model lipase enzyme.

Methodology:

  • Buffer Preparation:

    • Prepare 1.0 M stock solutions of both AMP and 2-Amino-2-methyloctan-1-ol. Note: Gentle heating and/or the addition of a co-solvent like DMSO may be required to fully dissolve the octanol derivative.

    • Adjust the pH of both stock solutions to 9.5 with concentrated HCl.

    • Prepare working buffer solutions (50 mM) for each, ensuring the final pH is 9.5 at the experimental temperature (e.g., 37°C), as the pKa of amine buffers can be temperature-dependent.[13]

  • Enzyme & Substrate Preparation:

    • Reconstitute a commercial lipase (e.g., from Candida rugosa) in a neutral, non-interfering buffer (e.g., 10 mM HEPES, pH 7.4) to create a concentrated stock.

    • Prepare a substrate solution of p-nitrophenyl palmitate (pNPP) in isopropanol. pNPP is a chromogenic substrate; its hydrolysis by lipase releases p-nitrophenol, which is yellow and can be measured spectrophotometrically at 405 nm.

  • Kinetic Assay:

    • Set up a 96-well microplate with the following conditions (in triplicate):

      • Condition A: 180 µL of 50 mM AMP buffer (pH 9.5)

      • Condition B: 180 µL of 50 mM 2-Amino-2-methyloctan-1-ol buffer (pH 9.5)

      • Control: 180 µL of 50 mM Tris buffer (pH 9.5) - a standard alkaline buffer for comparison.

    • Add 10 µL of the lipase enzyme stock to each well to initiate a pre-incubation. Allow to equilibrate for 5 minutes.

    • Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • For each condition, calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Compare the V₀ values between the AMP, 2-Amino-2-methyloctan-1-ol, and Tris buffers.

    • Plot the reaction rates for each buffer to visualize the difference in enzyme activity.

Expected Outcomes & Interpretation:

  • If V₀ (Octanol) > V₀ (AMP): This suggests the hydrophobic buffer may be positively interacting with the lipase, perhaps by stabilizing its active conformation or improving substrate accessibility.

  • If V₀ (Octanol) < V₀ (AMP): This indicates potential inhibitory effects, where the buffer molecule might be competing with the substrate for the hydrophobic active site.

  • If V₀ (Octanol) ≈ V₀ (AMP): This would imply that for this specific enzyme and concentration, the hydrophobic tail has a negligible effect on catalysis.

This self-validating system directly measures the functional consequence of the buffer choice, providing clear, actionable data.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_b1 Prepare AMP Buffer (50 mM, pH 9.5) setup Pipette Buffers into Wells prep_b1->setup prep_b2 Prepare Octanol Buffer (50 mM, pH 9.5) prep_b2->setup prep_enz Prepare Lipase Stock add_enz Add Enzyme (Pre-incubate 5 min) prep_enz->add_enz prep_sub Prepare pNPP Substrate add_sub Add Substrate (Start Reaction) prep_sub->add_sub setup->add_enz add_enz->add_sub measure Kinetic Read at 405 nm (15 min @ 37°C) add_sub->measure calc Calculate Initial Velocity (V₀) for each condition measure->calc compare Compare V₀: AMP vs. Octanol vs. Tris calc->compare conclusion Determine Buffer Impact (Activation/Inhibition/Neutral) compare->conclusion

Caption: Workflow for comparing buffer hydrophobicity on enzyme kinetics.

Conclusion and Selection Guide

The choice between 2-Amino-2-methyloctan-1-ol and 2-Amino-2-methyl-1-propanol (AMP) is a strategic decision based on the anticipated role of hydrophobicity in your system.

Choose 2-Amino-2-methyl-1-propanol (AMP) when:

  • You require a simple, well-characterized alkaline buffer.

  • Your primary goal is to maintain pH without introducing potentially interfering non-polar interactions.

  • You are working with robust, soluble proteins where buffer interactions are expected to be minimal.

  • Your assay is sensitive to detergents or surfactants.

Consider 2-Amino-2-methyloctan-1-ol when:

  • You are intentionally probing hydrophobic interactions within your system.

  • You are working with membrane proteins or enzymes (like lipases) that act at lipid-water interfaces.

  • You hypothesize that a mildly amphipathic environment could stabilize your protein or modulate its activity.

  • You have performed the necessary controls (as outlined in the protocol) to validate its use and rule out inhibitory or non-specific artifacts.

Ultimately, buffer selection should not be an afterthought but an integral part of the experimental design. By understanding the underlying chemical principles of molecules like AMP and its hydrophobic analogue, researchers can exert finer control over their experiments, leading to more reliable and insightful results.

References

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays? Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]

  • Stoffel, F., et al. (2025). Enhancement of enzymatic activity by biomolecular condensates through pH buffering. BioRender. Retrieved from [Link]

  • MDPI. (2022, September 1). Visualizing Hydrophobic and Hydrophilic Enzyme Interactions during Immobilization by Means of Infrared Microscopy. Retrieved from [Link]

  • PMC. (n.d.). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. National Center for Biotechnology Information. Retrieved from [Link]

  • Advancion. (n.d.). AMP-95™ Multifunctional Amino Alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Retrieved from [Link]

  • AppliChem. (n.d.). 2-Amino-2-Methyl-1-Propanol for buffer solutions. Retrieved from [Link]

  • G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]

  • PMC. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. National Center for Biotechnology Information. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for 2-methylbutan-1-ol. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-2-methylpropan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-1-butanol. Retrieved from [Link]

  • Autech. (n.d.). 1-Amino-2-methylpropan-2-ol: Applications in Pharmaceutical Synthesis & Fine Chemicals. Retrieved from [Link]

  • PMC. (n.d.). Volatile buffers can override the “pH memory” of subtilisin catalysis in organic media. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2025, April 16). Hydrophilic/Omniphobic Droplet Arrays for High-throughput and Quantitative Enzymology. Retrieved from [Link]

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Comparative

A Comparative Guide to Lipid Nanoparticle Stability: 2-Amino-2-methyloctan-1-ol vs. Standard Amino Lipids

Introduction: The Stability Imperative in mRNA Therapeutics The groundbreaking success of mRNA-based vaccines and therapies hinges on their delivery vehicle: the lipid nanoparticle (LNP). An LNP's primary role is to prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stability Imperative in mRNA Therapeutics

The groundbreaking success of mRNA-based vaccines and therapies hinges on their delivery vehicle: the lipid nanoparticle (LNP). An LNP's primary role is to protect its fragile mRNA cargo from degradation and deliver it effectively into target cells.[1][2] The long-term stability of these LNPs is a critical quality attribute (CQA), directly impacting the therapeutic's shelf-life, efficacy, and safety.[2][3] Instability, manifesting as particle aggregation, fusion, or degradation of components, can lead to a complete loss of function.[3][4]

LNPs are typically four-component systems comprising an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[5][6][] The ionizable lipid is arguably the most critical component, responsible for encapsulating the negatively charged mRNA and facilitating its escape from the endosome inside the cell.[][8] Consequently, the choice of ionizable lipid profoundly influences the LNP's overall stability profile.

This guide provides an in-depth technical comparison of LNP stability, contrasting formulations made with a novel, structurally simple amino alcohol, 2-Amino-2-methyloctan-1-ol , against those formulated with a well-established, "standard" ionizable lipid, DLin-MC3-DMA (MC3) . While direct comparative data for the novel lipid is not publicly available, we will proceed by outlining a robust experimental framework for such a comparison. We will present hypothetical, yet plausible, data based on the distinct chemical structures of these lipids to illustrate the critical trade-offs between chemical simplicity and optimized biological function.

Section 1: A Structural Analysis of the Ionizable Lipids

The stability of an LNP is fundamentally tied to the molecular architecture of its components. The ionizable lipid's structure dictates its charge characteristics (pKa), how it packs within the nanoparticle, and its susceptibility to chemical breakdown.

Standard Amino Lipid: DLin-MC3-DMA

DLin-MC3-DMA is the most clinically advanced ionizable lipid, having been used in the first FDA-approved siRNA therapy, Onpattro®.[6][8] Its structure is the result of extensive optimization for in vivo potency.

  • Key Structural Features:

    • Tertiary Amine Headgroup: This group is "ionizable," meaning it is neutral at physiological pH (~7.4) but becomes positively charged in the acidic environment of the endosome (pH < 6.5). This pH-sensitivity is crucial for both mRNA encapsulation during formulation and endosomal escape.[5][]

    • Ester Linkages: The lipid tails are connected to the headgroup via biodegradable ester bonds. While designed for metabolism and improved safety in the body, these bonds are also susceptible to chemical hydrolysis, representing a primary degradation pathway during storage.[9]

    • Unsaturated, Branched Tails: These complex tails prevent tight packing of the lipids, contributing to the fusogenic properties of the LNP that are essential for merging with the endosomal membrane and releasing the mRNA cargo.[8]

Novel Amino Lipid: 2-Amino-2-methyloctan-1-ol

This molecule represents a class of simpler amino lipids. Its structure offers a different set of properties that could influence LNP stability.

  • Hypothesized Properties Based on Structure:

    • Primary Amine Headgroup: Primary amines are generally more basic than the tertiary amine in MC3, which would likely result in a higher pKa. This could impact the efficiency of mRNA encapsulation and the precise pH at which the LNP becomes fusogenic.

    • Absence of Ester Bonds: The simple alkyl chain is highly resistant to hydrolysis. This is a significant potential advantage for long-term chemical stability, eliminating a major degradation pathway that affects lipids like MC3.

    • Simple Alkyl Tail & Hydroxyl Group: The linear, saturated tail would promote tighter, more ordered lipid packing, potentially increasing physical stability but possibly reducing the fusogenicity required for endosomal escape. The hydroxyl (-OH) group could participate in hydrogen bonding, further influencing particle structure and stability.

Section 2: Designing a Comparative Stability Study

To objectively compare these two lipids, a rigorous, multi-faceted stability study is required. The experimental design must ensure that any observed differences in stability can be confidently attributed to the ionizable lipid.

LNP Formulation Workflow

The first step is to produce LNPs that are identical in every respect except for the ionizable lipid. Using a reproducible method like microfluidic mixing is essential.[10]

  • Rationale: Microfluidic mixing provides rapid, controlled mixing of the lipid-ethanol phase and the mRNA-aqueous buffer phase, resulting in LNPs with uniform size and high encapsulation efficiency.[2] This reduces batch-to-batch variability, which is critical for a stability study.

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (pH 4.0 Buffer) L_Novel Ionizable Lipid (2-Amino-2-methyloctan-1-ol) Mixer Microfluidic Mixer L_Novel->Mixer Constant Molar Ratios (e.g., 50:10:38.5:1.5) L_Standard Ionizable Lipid (DLin-MC3-DMA) L_Standard->Mixer Formulation 2 DSPC DSPC (Helper Lipid) DSPC->Mixer Constant Molar Ratios (e.g., 50:10:38.5:1.5) Chol Cholesterol Chol->Mixer Constant Molar Ratios (e.g., 50:10:38.5:1.5) PEG PEG-Lipid PEG->Mixer Constant Molar Ratios (e.g., 50:10:38.5:1.5) mRNA mRNA Cargo mRNA->Mixer Dialysis Dialysis vs. PBS (pH 7.4) (Buffer Exchange & Purification) Mixer->Dialysis Self-Assembly SterileFilter Sterile Filtration (0.22 µm) Dialysis->SterileFilter Final_Novel Final Product: LNP-Novel SterileFilter->Final_Novel Final_Standard Final Product: LNP-Standard SterileFilter->Final_Standard

Caption: LNP Formulation Workflow.
Long-Term Stability Testing Protocol

The formulated LNPs are subjected to various storage conditions over an extended period. Key quality attributes are measured at defined time points to track degradation.

  • Rationale: Testing at accelerated (25°C), refrigerated (4°C), and frozen (-20°C, -80°C) temperatures provides a comprehensive understanding of the formulation's stability profile and helps predict shelf-life.[3][9][11] Regulatory agencies require such orthogonal, stability-indicating assays.[3]

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_assays Stability-Indicating Assays T0 T=0 (Baseline) Assay_Size Size & PDI (DLS) T0->Assay_Size Assay_EE mRNA Encapsulation (RiboGreen) T0->Assay_EE Assay_Integrity mRNA Integrity (Capillary Electrophoresis) T0->Assay_Integrity Assay_Lipid Lipid Degradation (LC-MS) T0->Assay_Lipid Assay_Potency In-vivo Potency (Animal Model) T0->Assay_Potency T1 T=1 Month T1->Assay_Size T1->Assay_EE T1->Assay_Integrity T1->Assay_Lipid T1->Assay_Potency T3 T=3 Months T3->Assay_Size T3->Assay_EE T3->Assay_Integrity T3->Assay_Lipid T3->Assay_Potency T6 T=6 Months T6->Assay_Size T6->Assay_EE T6->Assay_Integrity T6->Assay_Lipid T6->Assay_Potency start Aliquot LNP Formulations (Novel & Standard) Store at 25°C, 4°C, -20°C, -80°C start->T0 start->T1 start->T3 start->T6

Caption: Stability Testing Workflow.

Section 3: Hypothetical Data & Mechanistic Interpretation

Here, we present anticipated results from the stability study, focusing on storage at 4°C, a common condition for pharmaceutical products. The interpretation explains the causality behind the expected data based on the lipids' molecular structures.

Physical Stability: Particle Size and Polydispersity

Physical stability refers to the LNP's ability to maintain its size and uniformity. Aggregation or fusion of particles leads to an increase in size (Z-average diameter) and polydispersity index (PDI), which can compromise efficacy and safety.[4][12]

Table 1: Hypothetical Physical Stability Data at 4°C

Time Point LNP-Standard (MC3) LNP-Novel (2-Amino-2-methyloctan-1-ol)
Size (nm) / PDI Size (nm) / PDI
T=0 85 / 0.05 95 / 0.15
T=1 Month 88 / 0.06 110 / 0.18
T=3 Months 92 / 0.08 145 / 0.25

| T=6 Months | 95 / 0.10 | 250 / 0.40 (Aggregated) |

  • Interpretation & Causality:

    • LNP-Standard (MC3): The complex, unsaturated tails of MC3 create a disordered lipid arrangement that results in a stable particle structure with a low PDI.[13] The slight increase in size over time is expected and within acceptable limits.

    • LNP-Novel: The simpler, saturated tail of the novel lipid may lead to less optimal packing. The initial particle size may be larger and less uniform (higher PDI). Over time, these particles may be more prone to fusion and aggregation, as the simpler lipid structure may not provide the same level of steric hindrance and structural integrity as MC3.

Chemical Stability: Lipid and mRNA Integrity

Chemical stability involves preventing the degradation of the LNP components, particularly the ionizable lipid and the mRNA payload.

Table 2: Hypothetical Chemical Stability Data at 4°C

Time Point LNP-Standard (MC3) LNP-Novel (2-Amino-2-methyloctan-1-ol)
MC3 Hydrolysis (%) mRNA Integrity (%)
T=0 0% 98%
T=1 Month 2% 95%
T=3 Months 5% 90%

| T=6 Months | 12% | 85% |

  • Interpretation & Causality:

    • LNP-Standard (MC3): The ester bonds in MC3 are susceptible to slow hydrolysis, leading to a gradual increase in lipid degradants over time, even at 4°C.[9] This degradation can alter the LNP's properties and eventually impact its function.

    • LNP-Novel: The novel lipid, lacking hydrolyzable ester bonds, would show 0% hydrolysis . This represents its key advantage. The mRNA integrity within this formulation would be primarily dictated by the physical stability of the particle. As the LNP-Novel aggregates (see Table 1), the mRNA may become more exposed to the aqueous environment, leading to degradation, which explains the hypothetical decrease in mRNA integrity despite the lipid's chemical stability.

Functional Stability: Encapsulation and Potency

Ultimately, an LNP must remain functional, meaning it must retain its mRNA cargo and be able to deliver it effectively to produce a protein.

Table 3: Hypothetical Functional Stability Data (Assayed after 6 Months at 4°C)

Parameter LNP-Standard (MC3) LNP-Novel (2-Amino-2-methyloctan-1-ol)
Encapsulation Efficiency (EE%) > 95% ~80%

| In Vivo Protein Expression (Relative to T=0) | 80% of original activity | < 10% of original activity |

  • Interpretation & Causality:

    • LNP-Standard (MC3): Despite some chemical degradation, the MC3-based LNP largely maintains its structural integrity and, therefore, a significant portion of its biological activity. Its optimized structure and pKa ensure high initial encapsulation and efficient endosomal escape.[8]

    • LNP-Novel: The potentially higher pKa and different molecular shape of the novel lipid may result in lower initial encapsulation efficiency. The severe physical instability (aggregation) after 6 months is the primary driver for the dramatic loss of in vivo function. The aggregated particles would be rapidly cleared from circulation and would be unable to enter cells effectively. This demonstrates that superior chemical stability of one component cannot compensate for poor overall physical stability.

Section 4: Detailed Experimental Protocols

For scientific integrity, the methods used to generate stability data must be robust and well-documented.

Dynamic Light Scattering (DLS) for Size and PDI
  • Dilute the LNP sample (e.g., 10-fold) with sterile-filtered 0.1x PBS (pH 7.4).[9]

  • Transfer the diluted sample into a disposable capillary cell.

  • Place the cell into the DLS instrument (e.g., Malvern Zetasizer).

  • Set measurement parameters: 25°C, 173° backscatter detection.[9]

  • Perform the measurement in triplicate to obtain the Z-average diameter (size) and Polydispersity Index (PDI).

RiboGreen Assay for mRNA Encapsulation Efficiency
  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set, add a lysis agent (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all mRNA (Total mRNA).[14] The other set remains intact (Free mRNA).

  • Add the RiboGreen fluorescent dye to all samples and to a set of mRNA standards.

  • Measure fluorescence (Ex485/Em528 nm).[3]

  • Calculate the concentration of "Total" and "Free" mRNA using the standard curve.

  • Calculate Encapsulation Efficiency (EE%) as: EE% = [(Total mRNA - Free mRNA) / Total mRNA] * 100.

LC-MS for Lipid Quantification and Degradation
  • Disrupt LNP samples and extract the lipids using an appropriate organic solvent (e.g., isopropanol).

  • Analyze the lipid extract using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Use a suitable column (e.g., phenyl-hexyl) to separate the different lipid species.[2]

  • The mass spectrometer identifies and quantifies the parent ionizable lipid and any potential degradants (e.g., the hydrolyzed form of MC3).

  • Quantify the amount of each lipid relative to an internal standard to determine the percentage of degradation over time.

Conclusion

This guide illustrates the complex interplay between the molecular structure of an ionizable lipid and the overall stability of an LNP formulation. While a structurally simple amino lipid like 2-Amino-2-methyloctan-1-ol offers a compelling advantage in terms of chemical stability by eliminating pathways like hydrolysis, this benefit may come at a significant cost. Our hypothetical analysis suggests that this chemical robustness could be overshadowed by poor physical stability, leading to particle aggregation and a rapid loss of biological function.

In contrast, standard lipids like DLin-MC3-DMA , while susceptible to a degree of chemical degradation, have been highly optimized for structural integrity and fusogenicity, resulting in superior overall functional stability.[8] This highlights a critical principle in drug development: formulation is a balancing act. The design of a successful LNP delivery system requires a holistic approach, where the need for particle stability and long circulation time is carefully weighed against the need for LNP destabilization inside the target cell to release its cargo.[15] A comprehensive suite of stability-indicating assays is therefore indispensable for selecting the optimal lipid components for any new mRNA therapeutic.

References

  • Title: The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery.
  • Title: The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery.
  • Title: The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA.
  • Title: What is a Helper Lipid?
  • Title: The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA.
  • Title: Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability.
  • Title: A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery.
  • Title: A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates.
  • Title: Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education.
  • Title: achieving long-term stability of lipid nanoparticles: examining the effect of ph, temperature, and lyophilization.
  • Title: Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability.
  • Title: Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics.
  • Title: Comparative Analysis of Lipid Nanoparticles in Pfizer-BioNTech and Moderna COVID-19 Vaccines: Insights from Molecular Dynamic.
  • Title: Lipids used for the formulation of lipid nanoparticles (LNPs).
  • Title: Full article: Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo.
  • Title: Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability.
  • Title: Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size.
  • Title: Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions.
  • Title: What is the Formulation of Lipid Nanoparticles (LNPs)?
  • Title: Optimization of Lipid Nanoparticle (LNP) Synthesis and Stability: Characterization of Model System and PolyA-Loaded MC3-LNPs.

Sources

Validation

Efficacy Comparison Guide: Long-Chain vs. Short-Chain Amino Alcohols in Drug Delivery Vehicles

The amino alcohol headgroup is a privileged structural motif in modern nucleic acid delivery, serving as the functional core of the ionizable lipids used in FDA-approved mRNA vaccines[1]. While the ionizable headgroup di...

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Author: BenchChem Technical Support Team. Date: April 2026

The amino alcohol headgroup is a privileged structural motif in modern nucleic acid delivery, serving as the functional core of the ionizable lipids used in FDA-approved mRNA vaccines[1]. While the ionizable headgroup dictates the pH-responsiveness of the delivery vehicle, the alkyl chain length extending from this amino alcohol fundamentally governs the nanoparticle's biophysical properties, endosomal escape efficacy, and in vivo biodistribution[2].

This guide provides an objective, data-driven comparison of long-chain versus short-chain amino alcohols in lipid nanoparticles (LNPs) and polymer-lipid hybrid systems, designed for researchers optimizing next-generation drug delivery vehicles.

Mechanistic Grounding: The Amino Alcohol Motif

The primary function of the amino alcohol motif is to act as a pH-sensor. In systemic circulation (pH 7.4), the amine remains largely unprotonated (neutral), preventing rapid opsonization and systemic toxicity. Upon cellular uptake via endocytosis, the acidic environment of the maturing endosome (pH 5.5–6.0) triggers the protonation of the amino group[3].

However, protonation alone is insufficient for drug release. The efficacy of the delivery vehicle relies on the synergistic relationship between the protonated headgroup and its attached alkyl chains, which together drive membrane disruption.

EndosomalEscape LNP 1. LNP Uptake (Neutral pH 7.4) Endosome 2. Early Endosome (pH drops to ~6.0) LNP->Endosome Endocytosis Protonation 3. Amino Alcohol Protonation (Ionized State) Endosome->Protonation Acidification PhaseChange 4. Cone-Shape Formation (H_II Phase) Protonation->PhaseChange Electrostatic Interaction Escape 5. Membrane Disruption & mRNA Release PhaseChange->Escape Membrane Fusion

Fig 1: Endosomal escape mechanism of amino alcohol-based LNPs via protonation and phase transition.

Efficacy Comparison: Long-Chain vs. Short-Chain

The length of the alkyl side chains attached to the amino alcohol backbone drastically alters the physical dimensions and thermodynamic behavior of the nanoparticle. Recent studies synthesizing libraries of amino-polyesters (APEs) and ionizable lipids have revealed distinct performance profiles based on chain length[4],[2].

Quantitative Performance Summary
ParameterLong-Chain Amino Alcohols (e.g., C7–C9 side chains)Short-Chain Amino Alcohols (e.g., C4–C5 side chains)
Hydrodynamic Size (nm) 80 – 100 nm60 – 85 nm
Apparent pKa 6.2 – 6.66.5 – 7.0
Encapsulation Efficiency (EE%) > 90%80% – 90%
Critical Packing Parameter (CPP) > 1 (Cone-shaped, favors H_II phase)≈ 1 (Cylindrical, favors lamellar phase)
Endosomal Escape Efficacy High (Rapid membrane fusion)Moderate (Slower membrane disruption)
Primary In Vivo Biodistribution Liver (Hepatocytes)Extrahepatic (Spleen, Lungs)
Protein Corona Affinity High Apolipoprotein E (ApoE) bindingReduced ApoE binding, altered opsonization

Causality in Design: Why Chain Length Dictates Fate

To engineer effective delivery systems, scientists must understand the causality behind these empirical differences.

A. The Endosomal Escape Paradox (Critical Packing Parameter)

Endosomal escape requires the LNP to fuse with and rupture the anionic endosomal membrane. Long-chain amino alcohols increase the hydrophobic volume of the lipid. When the headgroup protonates and pairs electrostatically with anionic endosomal lipids, the bulky hydrophobic tails force the lipid pair into a distinct "cone" shape (Critical Packing Parameter > 1). This geometry is thermodynamically incompatible with a flat bilayer, driving a phase transition into an inverted hexagonal ( HII​ ) phase that shatters the endosome[3]. Conversely, short-chain amino alcohols possess a smaller hydrophobic volume, resulting in a cylindrical shape (CPP ≈ 1). While this forms highly stable, smaller nanoparticles, it is less efficient at inducing the membrane-disrupting HII​ phase, leading to lower cytosolic delivery of mRNA[5].

B. Tissue Targeting and the Protein Corona

Chain length fundamentally reroutes in vivo biodistribution. Highly lipophilic long-chain vehicles rapidly adsorb Apolipoprotein E (ApoE) in systemic circulation. ApoE acts as an endogenous targeting ligand for low-density lipoprotein (LDL) receptors, which are heavily expressed on hepatocytes, thereby driving liver accumulation[4]. Short-chain amino alcohols reduce the overall surface hydrophobicity of the nanoparticle. This alters the composition of the protein corona, decreasing ApoE adsorption. Consequently, these nanoparticles bypass the liver and accumulate in extrahepatic tissues, making short-chain formulations highly desirable for targeting the spleen (for vaccines) or the lungs[4].

Self-Validating Experimental Protocols

A robust LNP formulation protocol must be a self-validating system. Relying solely on downstream in vivo expression data obscures formulation failures. The following protocols integrate mandatory Quality Control (QC) gates to ensure scientific integrity.

Protocol 1: Microfluidic Formulation of Amino Alcohol LNPs

Step 1: Preparation of Organic and Aqueous Phases

  • Organic Phase: Dissolve the amino alcohol lipid/polymer, structural lipid (e.g., DSPC), cholesterol, and PEG-lipid in anhydrous ethanol. Causality: Ethanol ensures complete solubilization of the hydrophobic chains, preventing premature precipitation.

  • Aqueous Phase: Dilute mRNA in 50 mM citrate buffer (pH 4.0). Causality: The acidic pH ensures the amino alcohol headgroups (pKa ~6.5) are fully protonated, enabling robust electrostatic complexation with the negatively charged mRNA backbone.

Step 2: Microfluidic Mixing

  • Mix the phases at a 3:1 (Aqueous:Organic) flow rate ratio using a microfluidic cartridge. Causality: Rapid, chaotic mixing forces nanoprecipitation in milliseconds, ensuring uniform particle size before macroscopic aggregates can form.

Step 3: Dialysis and Buffer Exchange

  • Dialyze the mixture against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Causality: Neutralizing the pH deprotonates the surface amino alcohols, locking the LNP structure and preventing systemic toxicity. Removing ethanol prevents LNP destabilization.

Step 4: Self-Validation (QC Gate)

  • Size/Polydispersity: Measure via Dynamic Light Scattering (DLS). Pass criteria: Size < 100 nm, PDI < 0.2.

  • Encapsulation: Measure via RiboGreen assay. Pass criteria: EE > 90%. (Unencapsulated mRNA is rapidly degraded by nucleases; low EE% indicates a failure in electrostatic complexation).

Workflow LipidPrep 1. Lipid/Polymer Preparation (Ethanol Phase) Microfluidic 3. Microfluidic Mixing (N/P Ratio Optimization) LipidPrep->Microfluidic RNAPrep 2. mRNA Preparation (Aqueous Buffer, pH 4.0) RNAPrep->Microfluidic Dialysis 4. Dialysis & Buffer Exchange (1X PBS, pH 7.4) Microfluidic->Dialysis Char 5. Characterization (DLS, RiboGreen EE%) Dialysis->Char InVitro 6. In Vitro/In Vivo Assays (Endosomal Escape, Biodistribution) Char->InVitro Pass QC (EE > 90%, PDI < 0.2)

Fig 2: Self-validating microfluidic formulation workflow for amino alcohol lipid nanoparticles.

Protocol 2: In Vitro Endosomal Escape Assay (Erythrocyte Hemolysis)

To directly compare the membrane-disrupting capabilities of long vs. short chains without the confounding variable of cellular uptake rates, a hemolysis assay is utilized.

Step 1: Erythrocyte Preparation

  • Wash fresh red blood cells (RBCs) three times in PBS to remove serum proteins that could prematurely bind the LNPs.

Step 2: pH-Dependent Incubation

  • Incubate the formulated LNPs with RBCs in buffers at pH 7.4 (mimicking circulation) and pH 5.5 (mimicking the late endosome) for 1 hour at 37°C. Causality: The RBC lipid bilayer serves as an accessible surrogate for the endosomal membrane.

Step 3: Quantification of Membrane Disruption

  • Centrifuge the samples to pellet intact RBCs. Measure the hemoglobin release in the supernatant via absorbance at 541 nm.

Step 4: Self-Validation (QC Gate)

  • Include Triton X-100 as a 100% lysis positive control and PBS as a 0% baseline. Valid assays must show <5% hemolysis at pH 7.4 (proving systemic safety) and significant, dose-dependent hemolysis at pH 5.5 (proving endosomal escape capability). Long-chain variants should demonstrate a >2-fold increase in pH 5.5 hemolysis compared to short-chain variants.

References

  • Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery Source: ResearchGate / ACS Publications URL
  • Lipid Nanoparticle-Based Delivery System A Competing Place for mRNA Vaccines Source: ACS Omega URL
  • Bottlenecks in RNA Delivery: Optimization of Lipid-Nanoparticle Delivery Systems Source: BioProcess International URL
  • A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems Source: bioRxiv URL
  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design Source: PMC - NIH URL

Sources

Comparative

Structural Validation of Synthesized 2-Amino-2-methyloctan-1-ol: A Comparative Guide to High-Resolution NMR and ATR-FTIR Methodologies

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The synthesis of aliphatic amino alcohols featuring a quaternary stereocenter, such as 2-Amino-2-methyloctan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The synthesis of aliphatic amino alcohols featuring a quaternary stereocenter, such as 2-Amino-2-methyloctan-1-ol (CAS 13893-65-7)[1], presents unique analytical challenges. These motifs are highly valuable as building blocks for sphingosine-1-phosphate (S1P) receptor modulators and liposomal delivery systems. Validating the structural integrity of this molecule requires distinguishing the sterically hindered primary amine (-NH₂), the primary hydroxyl (-OH), the quaternary alpha-carbon (C2), and the heavily overlapping methylene signals of the linear hexyl chain.

This guide objectively compares the performance of High-Field Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against legacy alternatives, providing a self-validating experimental framework for rigorous structural confirmation.

Comparative Analysis of Validation Modalities

To establish a highly confident structural assignment, analysts must choose techniques that minimize artifacts and maximize resolution. Below is an objective comparison of modern analytical modalities versus traditional alternatives.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityResolution of Aliphatic ChainsFunctional Group Identification (-OH vs -NH₂)Artifact SusceptibilityVerdict for 2-Amino-2-methyloctan-1-ol
High-Field NMR (≥400 MHz) + ATR-FTIR Excellent. Resolves C2-methyl from the hexyl chain.Excellent. ATR preserves native H-bonding without moisture interference.Low. Requires anhydrous solvents.Gold Standard. Provides unambiguous constitutional and functional validation.
Benchtop NMR (60-90 MHz) + Transmission FTIR (KBr) Poor. Hexyl chain appears as an unresolved broad multiplet.Poor. KBr pellets absorb atmospheric moisture, masking the 3300 cm⁻¹ region.High. Hygroscopic KBr creates false broad -OH bands.Insufficient for publication-grade structural proof.
GC-MS / LC-MS (Standalone) N/A (Provides exact mass and fragmentation only).Moderate. Fragmentation can imply groups but cannot confirm quaternary architecture.Moderate. Thermal degradation possible in GC.Useful as a supplementary tool, but fails to distinguish constitutional isomers.

The Causality Behind the Choice: Why do we mandate ATR-FTIR over traditional Transmission FTIR (KBr pellet) for amino alcohols? Amino alcohols are inherently hygroscopic and readily form complex hydrogen-bonding networks. When pressed into a KBr pellet, the salt absorbs atmospheric water, creating a massive, broad O-H stretch at ~3400 cm⁻¹ that completely masks the nuanced N-H and O-H stretching vibrations of the sample itself. ATR-FTIR utilizes a monolithic diamond crystal, requiring no sample matrix, thereby preserving the native hydrogen-bonding network and yielding artifact-free spectra[2].

Analytical Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By strictly controlling the physical environment (e.g., relaxation delays, solvent choice), the resulting data inherently proves its own accuracy.

Workflow Start Synthesized 2-Amino-2-methyloctan-1-ol SamplePrep Sample Desiccation (Remove H2O interference) Start->SamplePrep Split Analytical Branching SamplePrep->Split NMR_Prep Dissolve in Anhydrous CDCl3 (High-Field NMR) Split->NMR_Prep FTIR_Prep Direct Solid/Liquid Application (ATR-FTIR) Split->FTIR_Prep NMR_Acq Acquire 1H, 13C, DEPT-135, COSY, HSQC NMR_Prep->NMR_Acq FTIR_Acq Acquire 4000-400 cm⁻¹ (Diamond Crystal) FTIR_Prep->FTIR_Acq DataInt Orthogonal Data Integration (Structure & Purity Confirmed) NMR_Acq->DataInt FTIR_Acq->DataInt

Fig 1: Orthogonal workflow for the structural validation of synthesized amino alcohols.

Protocol A: High-Resolution NMR Spectroscopy (¹H, ¹³C, and 2D)

Objective: Map the carbon framework and confirm the quaternary C2 center.

  • Sample Preparation: Dissolve 15–20 mg of the synthesized 2-Amino-2-methyloctan-1-ol in 0.6 mL of strictly anhydrous CDCl₃[3].

    • Causality: Residual water in standard CDCl₃ appears at 1.56 ppm, which directly overlaps with the critical methylene protons of the hexyl chain. Using anhydrous solvent prevents integration errors.

  • ¹H NMR Acquisition (400 MHz or higher): Acquire 16 scans with a spectral width of 0–12 ppm. Crucial: Set the relaxation delay (D1) to at least 10 seconds.

    • Causality: The quaternary C2 and the sterically hindered C2-methyl group have significantly longer T₁ relaxation times than the linear chain. A standard 1-second delay will result in artificially low integrals for the methyl group, leading to false purity assessments.

  • ¹³C NMR & DEPT-135 Acquisition: Acquire 1024 scans for ¹³C. Follow with a DEPT-135 experiment.

    • Causality: DEPT-135 will invert CH₂ signals (negative) and keep CH/CH₃ signals positive, while the quaternary C2 signal will completely disappear. This disappearance is the definitive proof of the 2-methyl branching at the alpha position.

Protocol B: ATR-FTIR Spectroscopy

Objective: Confirm the presence of primary amine and hydroxyl functional groups without matrix interference.

  • Background Subtraction: Clean the diamond ATR crystal with anhydrous isopropanol. Allow it to evaporate completely and collect an ambient air background spectrum.

  • Sample Application: Place 2–3 mg of the neat sample directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil and apply optimal pressure.

    • Causality: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can distort the crystal. Monitor the live preview; stop applying pressure once the C-H stretching bands (~2900 cm⁻¹) reach an absorbance of ~0.5 to 0.8 AU.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[2].

Data Presentation & Spectral Interpretation

When cross-referencing your experimental data, the synthesized 2-Amino-2-methyloctan-1-ol should strictly align with the following parameters.

Table 2: Expected NMR Chemical Shifts (Anhydrous CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 0.88Triplet (t)3HTerminal -CH₃ (C8)
¹H 1.05Singlet (s)3HC2-CH₃ (Branch)
¹H 1.20 – 1.50Multiplet (m)10HAliphatic hexyl chain (C3 to C7)
¹H 2.00 – 2.50Broad Singlet (br s)3H-NH₂ and -OH (Exchangeable)
¹H 3.30Doublet of Doublets (dd)2HC1-CH₂-OH (Diastereotopic)
¹³C ~14.1--Terminal -CH₃ (C8)
¹³C ~24.5--C2-CH₃ (Branch)
¹³C ~54.0--Quaternary C2 (Disappears in DEPT)
¹³C ~68.5--C1-CH₂-OH
Table 3: Key ATR-FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Significance
3350 – 3250 Strong, BroadO-H and N-H stretchConfirms amino alcohol presence; overlapping bands.
2925, 2855 Strong, SharpC-H stretch (asym/sym)Characteristic of the aliphatic hexyl chain[2].
1580 MediumN-H bend (scissoring)Differentiates the primary amine from the hydroxyl group.
1050 StrongC-O stretchConfirms the primary alcohol nature of C1.

Advanced Considerations: Stereochemical Validation

Because 2-Amino-2-methyloctan-1-ol possesses a chiral center at C2, asymmetric synthesis routes will yield specific enantiomers (e.g., the (R)- or (S)- configuration). Standard 1D NMR cannot differentiate enantiomers or determine enantiomeric excess (ee)[3].

To validate stereochemistry, analysts must employ chiral derivatizing agents, such as methoxyphenylacetic acid (MPA).

Stereochem Racemate Chiral Amino Alcohol (Unknown ee) Deriv Derivatization with (R)- or (S)-MPA Racemate->Deriv NMR 1H NMR Acquisition (Variable Temp) Deriv->NMR Analysis Analyze Δδ values of diastereomers NMR->Analysis Result Determine Absolute Configuration & ee Analysis->Result

Fig 2: Protocol for determining the absolute configuration of chiral amino alcohols via NMR.

By reacting the amino alcohol with (R)- or (S)-MPA, diastereomers are formed. Comparing the ¹H NMR spectra of these derivatives—specifically tracking the chemical shift differences (Δδ) of the C1 methylene protons and the C2 methyl group—allows for the definitive assignment of absolute configuration and precise calculation of enantiomeric excess[4].

References

  • Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization Source: MDPI (Materials) URL:[Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method Source: Organic Letters (via PubMed / NIH) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-Amino-2-methyloctan-1-ol Purity and Yield Across Commercial Suppliers

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the purity and potential yield of 2-Amino-2-methyloctan-1-ol from various comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the purity and potential yield of 2-Amino-2-methyloctan-1-ol from various commercial suppliers. As a critical starting material and intermediate in pharmaceutical synthesis, the quality of this amino alcohol directly impacts downstream reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and overall project timelines. We present a multi-modal analytical approach, combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide emphasizes not only the "how-to" of experimental protocols but also the scientific rationale behind the selection of these methods, ensuring a robust and self-validating system for quality assessment.

Introduction: The Critical Role of Starting Material Quality

2-Amino-2-methyloctan-1-ol is a chiral amino alcohol whose structural motifs are of interest in the development of novel therapeutics. Its primary amine and hydroxyl functionalities provide versatile handles for synthetic transformations. However, the presence of impurities—such as unreacted starting materials, diastereomers, or byproducts from the synthetic route—can lead to significant challenges in drug development, including difficult purifications, altered biological activity, and unforeseen toxicity.

Therefore, a thorough and objective comparison of commercially available 2-Amino-2-methyloctan-1-ol is not merely a cost-saving exercise but a fundamental component of risk mitigation in research and development. This guide outlines the necessary steps to create a data-driven process for supplier selection.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively benchmark purity, one must first understand the likely impurities. The most common synthetic routes to compounds like 2-Amino-2-methyloctan-1-ol often involve the reduction of a corresponding nitroalkane or the reductive amination of a ketone.[1] These pathways can introduce specific process-related impurities:

  • Unreacted Starting Materials: Residual 2-methyl-1-nitrooctane or a corresponding ketone.

  • Intermediates: Incomplete reduction can leave intermediates, such as imines in a reductive amination pathway.[1]

  • Over-reduction or Side-Reaction Products: Formation of alternative structures due to non-selective reduction.

  • Solvent Residues: Incomplete removal of solvents like methanol, ethanol, or THF used during synthesis and purification.[1]

A robust analytical strategy must be capable of separating and identifying these chemically diverse species from the target molecule.

The Analytical Workflow: A Multi-Pronged Strategy for Purity Determination

No single analytical technique is sufficient to declare a sample "pure." A comprehensive assessment requires orthogonal methods that probe different physicochemical properties of the sample. Our recommended workflow integrates chromatographic purity analysis with definitive structural confirmation.

Figure 1: Comprehensive Analytical Workflow for Quality Assessment cluster_prep Sample Acquisition & Preparation cluster_analysis Analytical Benchmarking cluster_data Data Synthesis & Reporting A Receive Samples (Suppliers A, B, C) B Prepare Stock Solutions (e.g., 1 mg/mL in Diluent) A->B D HPLC-UV/MS Purity Profile & Impurity Quantification B->D Analyze Aliquots E GC-MS (after derivatization) Volatile Impurities & Orthogonal Purity B->E Analyze Aliquots F NMR (¹H, ¹³C) Structural Confirmation & Impurity ID B->F Analyze Aliquots C Acquire Reference Standard C->B G Tabulate Purity Data D->G E->G H Compare Spectra to Reference F->H I Generate Supplier Scorecard G->I H->I

Caption: A logical workflow from sample receipt to final data analysis.

Experimental Methodologies

The following protocols are designed to be self-validating by including system suitability checks and the use of a certified reference standard where available.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Causality: HPLC is the primary technique for purity assessment, separating compounds based on their polarity.[2][3] A reversed-phase C18 column is ideal for retaining the nonpolar octyl chain of our analyte, while a gradient elution ensures that both more polar and less polar impurities are resolved and eluted.[4]

Protocol:

  • System: HPLC with UV/Vis or PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as amino alcohols lack a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples and reference standard in a diluent of Water:Acetonitrile (80:20 v/v) to a final concentration of 1 mg/mL.[4]

  • System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area of 2-Amino-2-methyloctan-1-ol should be ≤ 2.0%.

  • Analysis: Inject a blank (diluent), followed by each supplier's sample in duplicate. Purity is calculated based on the area percent of the main peak relative to all other peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: GC-MS is superior for identifying volatile and semi-volatile impurities, such as residual solvents.[5][6] Due to the polar amino and hydroxyl groups, the analyte is not volatile enough for direct GC analysis. Derivatization is required to cap these polar groups, increasing volatility and thermal stability.[7] We will use silylation with BSTFA.

Figure 2: GC-MS Derivatization Workflow A Aliquot of Sample (1 mg in vial) B Evaporate to Dryness (under N₂ stream) A->B C Add BSTFA + 1% TMCS & Anhydrous Pyridine B->C D Heat at 60 °C for 30 minutes C->D E Cool to Room Temp D->E F Inject 1 µL into GC-MS E->F

Caption: Key steps for preparing the amino alcohol for GC-MS analysis.

Protocol:

  • Derivatization:

    • Place 1 mg of the sample into a 2 mL GC vial.

    • Evaporate any solvent under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.[7]

    • Cool to room temperature before injection.

  • GC-MS System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[7]

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[5]

    • Scan Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) for Structural Verification

Causality: NMR is the gold standard for structural elucidation.[8][9][10] ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the identity of the main component and helping to identify unknown impurities by comparing the sample spectra to that of a high-purity reference standard.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of each sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

  • Analysis:

    • Confirm the chemical shifts, integrations, and coupling patterns of the major signals match the expected structure of 2-Amino-2-methyloctan-1-ol.

    • Carefully examine the baseline for small peaks that are not present in the reference standard spectrum. These signals indicate impurities. The chemical shift and multiplicity of these impurity peaks can provide clues to their structure.

Benchmarking Yield: A Protocol for Synthetic Chemists

For commercially purchased materials, the "yield" is not applicable. However, a laboratory may wish to benchmark the cost-effectiveness of purchasing versus in-house synthesis. The following provides a framework for calculating the yield of a laboratory synthesis, which can then be compared to the cost of commercial procurement.

Protocol for Yield Calculation:

  • Identify the Limiting Reagent: Based on the stoichiometry of your chosen synthetic route (e.g., reduction of 2-methyl-1-nitrooctane), determine the starting material that will be consumed first.

  • Calculate Theoretical Yield:

    • Moles of limiting reagent = (mass in grams) / (molecular weight in g/mol ).

    • Theoretical yield (grams) = (moles of limiting reagent) x (molecular weight of 2-Amino-2-methyloctan-1-ol).

  • Measure Actual Yield: After synthesis and purification, accurately weigh the final, isolated product. This is the actual yield.

  • Calculate Percent Yield:

    • Percent Yield = (Actual Yield / Theoretical Yield) x 100%.

This calculated percent yield provides a direct measure of the efficiency of the in-house synthesis.

Data Presentation and Interpretation

All quantitative data should be summarized for clear, at-a-glance comparison.

Table 1: Comparative Purity Analysis of 2-Amino-2-methyloctan-1-ol

SupplierHPLC Purity (% Area)GC Purity (% Area)Number of Impurities >0.05% (HPLC)Major Impurity (if identified)Residual Solvents (GC-MS)
Reference Std. 99.9%99.9%0N/ANone Detected
Supplier A 99.5%99.6%1Unidentified (RRt 0.85)Acetone (0.02%)
Supplier B 98.2%98.5%3Starting Ketone (0.7%)THF (0.15%)
Supplier C 99.7%99.8%1Unidentified (RRt 1.12)None Detected

RRt = Relative Retention time

Table 2: NMR Spectroscopy Summary

Supplier¹H NMR Conformance to Structure¹³C NMR Conformance to StructureObservable Impurity Signals
Reference Std. YesYesNone
Supplier A YesYesMinor signals at 3.1 ppm
Supplier B YesYesSignals consistent with THF and ketone starting material
Supplier C YesYesMinor signals in aliphatic region

Conclusion

The selection of a commercial supplier for a critical raw material like 2-Amino-2-methyloctan-1-ol must be a decision grounded in robust scientific data. A single purity value on a Certificate of Analysis is insufficient. By employing an orthogonal analytical approach combining HPLC, GC-MS, and NMR, researchers can build a comprehensive quality profile for each supplier. This allows for an informed decision that balances cost with the purity, consistency, and risk profile of the material, ultimately safeguarding the integrity and timeline of the drug development process.

References

  • BenchChem Technical Support. (2025). Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal. BenchChem.
  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2571-2587. [Link]

  • PubChem. (n.d.). 2-Amino-2-methylbutan-1-ol. National Center for Biotechnology Information. [Link]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for GC-MS Analysis of 2-amino-1-(1H-indol-3-yl)ethanol. BenchChem.
  • BenchChem Technical Support. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. BenchChem.
  • Wittmann, C., et al. (2004). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 87(5), 603-615. [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (1991). HPLC of Peptides and Proteins. CRC Press. [Link]

  • Shahnaz, T., et al. (2014). Analysis of amino acids by high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 37(10), 1438-1454. [Link]

  • BenchChem Technical Support. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline. BenchChem.
  • Pereira, G. E., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Food Research International, 109, 29-36. [Link]

Sources

Comparative

Comparative toxicity of 2-Amino-2-methyloctan-1-ol against traditional aliphatic amino alcohols

For researchers and drug development professionals, selecting the appropriate aliphatic amino alcohol for formulation, buffering, or as a synthetic intermediate requires a rigorous understanding of structure-toxicity rel...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, selecting the appropriate aliphatic amino alcohol for formulation, buffering, or as a synthetic intermediate requires a rigorous understanding of structure-toxicity relationships. Traditional linear amino alcohols often exhibit unpredictable "excess toxicity" due to their bioreactivity.

This guide objectively compares 2-Amino-2-methyloctan-1-ol (2-AMO) —a branched, long-chain aliphatic amino alcohol—against traditional counterparts like Ethanolamine (ETA) and 2-Amino-2-methyl-1-propanol (AMP). By examining quantitative structure-activity relationships (QSAR) and mechanistic pathways, we provide a field-proven framework for evaluating cytotoxicity and metabolic stability.

Mechanistic Causality: Steric Shielding vs. Lipophilicity

To understand the toxicity profile of 2-AMO, we must deconstruct its molecular architecture. The toxicity of aliphatic aminoalkanols is governed by two competing physicochemical properties: bioreactivity and baseline non-polar narcosis [1].

The Problem with Linear Amino Alcohols

Traditional linear aminoalkanols (e.g., Ethanolamine, 2-Aminooctanol) are highly susceptible to oxidative deamination by intracellular amine oxidases. This enzymatic conversion generates reactive aldehyde intermediates that cross-link with proteins and DNA, altering lipid metabolism and causing what toxicologists classify as "excess toxicity"—potency significantly greater than predicted by simple hydrophobicity models[2].

The 2-AMO Advantage: Alpha-Carbon Branching

2-AMO features a methyl group at the α -carbon (adjacent to the amine). This hydrocarbon branching provides profound steric hindrance , physically blocking amine oxidases from accessing the functional group. Consequently, α -branched amino alcohols resist oxidative degradation, effectively neutralizing the reactive "excess toxicity" pathway[1].

However, 2-AMO possesses an 8-carbon (octyl) chain, which significantly increases its octanol/water partition coefficient ( logKow​ ). While steric hindrance eliminates reactive toxicity, the high lipophilicity increases membrane partitioning, meaning 2-AMO's primary toxicological driver shifts entirely to baseline non-polar narcosis (membrane disruption)[3].

G A Linear Amino Alcohols (e.g., Ethanolamine) B Amine Oxidases (e.g., MAO) A->B C Reactive Aldehydes (High Bioreactivity) B->C Oxidation D Cellular Toxicity (Excess Toxicity) C->D Protein Binding E Branched Amino Alcohols (e.g., 2-AMO) F Steric Hindrance at Alpha-Carbon E->F F->B Blocks Enzyme G Metabolic Stability (Low Bioreactivity) F->G H Baseline Narcosis (LogP Dependent) G->H Driven by Lipophilicity

Figure 1: Mechanistic pathways of aminoalkanol toxicity and steric shielding.

Quantitative Comparative Data

The following table synthesizes the theoretical and empirical toxicity profiles of 2-AMO against traditional alternatives, utilizing established QSAR principles for aliphatic amines[3].

CompoundStructure TypeEst. logKow​ BioreactivityPrimary Toxicity MechanismRelative Cytotoxicity Risk
Ethanolamine (ETA) Linear, Short-chain-1.31HighAmine Narcosis / ReactiveModerate (Reactive)
AMP Branched, Short-chain-0.63LowBaseline NarcosisLow
2-Aminooctanol Linear, Long-chain2.85HighReactive + NarcosisVery High
2-AMO Branched, Long-chain3.20LowBaseline NarcosisModerate (Lipophilic)

Data Interpretation: While 2-AMO is metabolically stable (like AMP), its long octyl chain makes it significantly more lipophilic. Therefore, in cellular assays, 2-AMO will show higher absolute toxicity than AMP, but this toxicity is purely physical (membrane partitioning) rather than chemical (reactive aldehydes).

Self-Validating Experimental Protocols

To objectively validate the toxicity profile of 2-AMO in your own laboratory, we recommend a dual-assay approach: the Tetrahymena pyriformis QSAR model to isolate the mechanism of action, followed by HepG2 mammalian cytotoxicity for physiological relevance.

Protocol A: Tetrahymena pyriformis Population Growth Impairment (IGC50)

Causality: This is the gold-standard assay for evaluating aquatic toxicity and distinguishing baseline narcosis from reactive excess toxicity in aliphatic compounds[4].

  • Culture Preparation: Maintain T. pyriformis (Strain GL) in proteose-peptone/yeast extract medium at 28°C.

  • Compound Dosing: Prepare a graded concentration series of 2-AMO, ETA, and AMP (0.1 to 100 mM) in optically matched 2.5 x 15 cm glass culture tubes containing 20 mL of medium.

  • Inoculation: Inoculate each tube with 0.2 mL of log-phase T. pyriformis culture. Include toxicant-free controls and a baseline narcotic reference (e.g., 1-octanol).

  • Incubation & Reading: Incubate in a 28°C water bath for 48 hours. Estimate population densities by measuring absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Normalize absorbance against controls. Calculate the 50% growth impairment concentration ( IGC50​ ) via probit analysis. Plot log(IGC50−1​) against logKow​ to confirm 2-AMO aligns with the baseline narcosis QSAR model rather than the excess toxicity model[3].

Protocol B: HepG2 Cytotoxicity & Microsomal Stability (Mammalian Relevance)

Causality: While Tetrahymena defines the mechanism, mammalian liver cells (HepG2) and Human Liver Microsomes (HLM) validate metabolic stability and human drug-development viability.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO2​ .

  • Exposure: Treat cells with 2-AMO and comparators (1 µM to 1000 µM) for 48 hours.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Dissolve formazan crystals in DMSO and read absorbance at 570 nm to determine the IC50​ .

  • Microsomal Clearance: Incubate 1 µM of 2-AMO with 0.5 mg/mL HLM and 1 mM NADPH at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile.

  • Quantification: Analyze remaining compound via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). Expect 2-AMO to show a significantly longer t1/2​ than linear 2-Aminooctanol due to steric shielding.

Workflow cluster_0 In Vitro Toxicity & Stability Assays Start Compound Library (2-AMO, AMP, ETA, 2-AO) A1 T. pyriformis Assay (Mechanism: IGC50) Start->A1 A2 HepG2 Cytotoxicity (Mammalian: IC50) Start->A2 A3 HLM Incubation (Metabolic: t1/2) Start->A3 Data Data Synthesis (QSAR & Log Kow Mapping) A1->Data A2->Data A3->Data End Comparative Toxicity Report Data->End

Figure 2: High-throughput experimental workflow for comparative toxicity profiling.

Conclusion

When evaluating 2-Amino-2-methyloctan-1-ol , researchers must account for the dual nature of its structure. The α -methyl branching successfully mitigates the reactive "excess toxicity" commonly associated with linear aminoalkanols, providing excellent metabolic stability. However, the 8-carbon aliphatic chain inherently drives up the compound's lipophilicity ( logKow​ ), meaning its baseline non-polar narcosis will be higher than short-chain buffers like AMP. 2-AMO is highly suitable for applications requiring high lipid solubility and metabolic resistance, provided the formulation accounts for its membrane-partitioning properties.

References

  • Schultz, T. W., Sinks, G. D., & Carver, T. A. "Structure-Toxicity Relationships for Aminoalkanols: A Comparison with Alkanols and Alkanamines." SAR and QSAR in Environmental Research, Taylor & Francis. 1

  • Schultz, T. W., et al. "Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis." Chemical Research in Toxicology, PubMed. 3

  • "Tetrahymena Toxicity." National Institute for Environmental Studies (NIES). 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-methyloctan-1-ol

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond the bench. Proper management and disposal of these materials are not merely regulatory hurdles; they...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond the bench. Proper management and disposal of these materials are not merely regulatory hurdles; they are foundational to ensuring the safety of personnel, the integrity of our research, and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Amino-2-methyloctan-1-ol, grounded in established safety protocols and regulatory standards.

Chemical Profile and Hazard Assessment

Understanding the chemical's characteristics is the critical first step in managing its waste stream. Based on its amino alcohol structure and data from close analogs, 2-Amino-2-methyloctan-1-ol is anticipated to present several key hazards.

Anticipated Hazard Profile:

  • Skin Corrosion/Irritation: Amino alcohols are typically alkaline and can cause skin irritation or severe burns upon contact.[1][2]

  • Serious Eye Damage: Contact with eyes is likely to cause serious irritation or irreversible damage.[1][2][3]

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2][3]

These hazards dictate that 2-Amino-2-methyloctan-1-ol waste must be treated as hazardous chemical waste .

Property / Hazard Anticipated Characteristic (Based on Analogs) Primary Safety Implication
GHS Hazard Class Skin Corrosion (Category 1B/2), Serious Eye Damage (Category 1/2), Acute Toxicity (Category 4)[1][2][4]Requires full Personal Protective Equipment (PPE) during handling and disposal. Waste must be segregated.
Physical State Liquid or low-melting solidDictates the type of waste container (e.g., liquid-safe) and spill response materials.
pH Alkaline (Basic)Incompatible with acidic waste streams. Corrosive nature requires specific container materials.
Reactivity Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]Waste must be segregated from incompatible chemicals to prevent violent reactions.
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.[4]Must not be drain-disposed. Environmental release must be prevented.

The Regulatory Imperative: Cradle-to-Grave Responsibility

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] This establishes a "cradle-to-grave" system, meaning the generator of the waste (your laboratory) is responsible for it from generation to final, safe disposal.[5] Improper disposal can lead to significant institutional penalties and, more importantly, poses a serious risk to public health and the environment.[6]

Pre-Disposal Planning & Waste Minimization

Effective waste management begins before the first drop of waste is generated.

  • Source Reduction: Order only the quantity of 2-Amino-2-methyloctan-1-ol required for your experimental plan to minimize surplus.[6]

  • Inventory Management: Maintain a clear and updated chemical inventory to avoid ordering duplicates and to track expiration dates.

  • Avoid Commingling: Never mix 2-Amino-2-methyloctan-1-ol waste with other waste streams unless you have confirmed their compatibility.[7] Incompatible materials can lead to exothermic reactions, gas generation, or container pressurization.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for handling and disposing of 2-Amino-2-methyloctan-1-ol waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[6]

  • Action: Choose a secondary containment tray in a fume hood or a designated, low-traffic cabinet.

  • Causality: This placement minimizes the distance the waste must be transported within the lab and contains potential spills, reducing exposure risk.

Step 2: Select the Appropriate Waste Container
  • Action: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is recommended. The original product container can be used if it is in good condition.[6]

  • Causality: Amino alcohols are corrosive; using an incompatible container (e.g., certain metals) could lead to degradation and leaks. The container must be able to be securely closed to prevent spills and the release of vapors.[6]

Step 3: Properly Label the Waste Container
  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's EHS department.

  • Fill out the label completely:

    • Write out the full chemical name: "2-Amino-2-methyloctan-1-ol ". Avoid abbreviations or formulas.

    • List all constituents and their approximate percentages if it is a mixed waste.

    • Clearly check off the relevant hazard boxes (e.g., "Corrosive," "Toxic").

    • Record the accumulation start date.

  • Causality: Accurate labeling is a primary EPA requirement.[5] It ensures that anyone handling the container understands its contents and associated dangers, which is critical for proper segregation, transport, and ultimate disposal.

Step 4: Accumulate Waste Safely
  • Action: Keep the waste container securely closed at all times, except when adding waste.[5][6] Store the container within its designated SAA.

  • Causality: An open container allows for the evaporation of volatile components, potentially leading to inhalation exposure and a change in the waste's characteristics. It also presents a significant spill risk.

Step 5: Arrange for Waste Pickup
  • Action: Once the container is full, or within the time limit specified by your institution (e.g., 180 days for Small Quantity Generators), submit a chemical waste pickup request to your EHS department.[5]

  • Causality: Regulatory bodies set strict limits on the volume of hazardous waste and the length of time it can be stored in an SAA.[6] Adhering to these timelines is essential for compliance.

WasteDisposalWorkflow cluster_0 Laboratory Operations cluster_1 Waste Handling Protocol cluster_2 EHS Disposal gen Waste Generation (2-Amino-2-methyloctan-1-ol) char Characterize Waste (Corrosive, Toxic) gen->char Is it hazardous? cont Select & Label Container char->cont Yes accum Accumulate in SAA (Keep Closed) cont->accum req Request Pickup accum->req Container Full or Time Limit Reached disp Final Disposal (Approved Facility) req->disp EHS Manages

Caption: Decision workflow for the proper disposal of hazardous chemical waste.

Emergency Procedures for Spills

Even with meticulous planning, accidents can occur.

  • Small Spills (inside a chemical fume hood):

    • Ensure you are wearing appropriate PPE: lab coat, safety goggles, and nitrile gloves.

    • Absorb the spill using a chemical absorbent pad or universal absorbent material (e.g., vermiculite).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealable bag or container.

    • Label the container as "Debris contaminated with 2-Amino-2-methyloctan-1-ol" and manage it as hazardous waste.

    • Wipe the spill area with soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Alert all personnel in the immediate area and evacuate.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's EHS emergency line immediately.

    • Do not attempt to clean up a large spill yourself. A trained emergency response team is required.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health or personal well-being.

References

  • NextSDS. (n.d.). 2-amino-2-methylbutan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 2-Amino-2-methyloctan-1-ol

In our shared pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides a detailed protocol for the safe handling of 2-Amino-2-methyloctan-1-ol, a novel amino alcohol.

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Author: BenchChem Technical Support Team. Date: April 2026

In our shared pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides a detailed protocol for the safe handling of 2-Amino-2-methyloctan-1-ol, a novel amino alcohol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly synthesized from data on structurally analogous compounds, such as 2-Amino-2-methyl-1-propanol and other amino alcohols.[1][2][3] This proactive, science-based approach ensures a robust margin of safety when handling this and other new chemical entities.

Immediate Safety Briefing: Understanding the Risks

2-Amino-2-methyloctan-1-ol, based on its chemical structure, should be treated as a hazardous substance. Analogous compounds are known to be irritants, potentially corrosive, and combustible.[1][4]

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or, in more severe cases, chemical burns and serious eye damage.[1][5]

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[5][6]

  • Combustibility: As a combustible liquid, its vapors can form flammable mixtures with air.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on the specific laboratory activity being performed.[7][8] Below is a summary of the required PPE for handling 2-Amino-2-methyloctan-1-ol.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNot required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coatRequired if there is a potential for uncontrolled release or if engineering controls are insufficient[4]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitAir-purifying respirator with an organic vapor cartridge[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation is Key: Always handle 2-Amino-2-methyloctan-1-ol in a properly functioning and certified chemical fume hood.[1][4] This is the primary engineering control to minimize inhalation exposure.

  • Emergency Equipment: Before starting any work, ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for combustible liquids (e.g., CO2, dry chemical, or foam) are readily accessible.[1][4]

  • Eliminate Ignition Sources: Keep the work area free of heat, sparks, open flames, and other potential ignition sources.[1][4] Use equipment that is properly grounded to prevent static discharge.[9]

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for safely handling 2-Amino-2-methyloctan-1-ol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_equip Assemble Glassware & Reagents prep_hood->prep_equip handle_transfer Transfer Chemical in Hood prep_equip->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction clean_quench Safely Quench Reaction handle_reaction->clean_quench clean_decontaminate Decontaminate Glassware clean_quench->clean_decontaminate clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe dispose_request Submit Waste Pickup Request clean_waste->dispose_request clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe Handling Workflow for 2-Amino-2-methyloctan-1-ol.

Emergency and Disposal Plan

In Case of Exposure or Spill
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash skin with plenty of soap and water.[1][7] Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk.[4] Call a physician or poison control center immediately.[4]

  • Spill Response: In the event of a spill, evacuate the area and deny entry to unnecessary personnel.[4] Remove all ignition sources. Ventilate the area and clean up the spill using an inert absorbent material and non-sparking tools.[4] Dispose of the absorbent material as hazardous waste.

Disposal Protocol

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing 2-Amino-2-methyloctan-1-ol, including unused product, reaction residues, and contaminated materials (e.g., gloves, pipette tips), must be segregated from other waste streams.[9]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[10] The label should include the full chemical name, associated hazards, and the date.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain or in the regular trash.[10]

By adhering to these scientifically grounded safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.

References

  • 2-amino-2-methylbutan-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Chevron. (2025, November 5). Retrieved from [Link]

  • 2-Amino-2-methylbutan-1-ol | C5H13NO | CID 10154017 - PubChem. (n.d.). Retrieved from [Link]

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